molecular formula C11H8N4O B1525976 3-(4-Aminophenoxy)pyrazine-2-carbonitrile CAS No. 1250251-50-3

3-(4-Aminophenoxy)pyrazine-2-carbonitrile

Numéro de catalogue: B1525976
Numéro CAS: 1250251-50-3
Poids moléculaire: 212.21 g/mol
Clé InChI: BEUITBKNOPPNMH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(4-Aminophenoxy)pyrazine-2-carbonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrazine ring, a nitrogen-containing heterocycle known for its widespread role in pharmaceuticals, which serves as a key scaffold in many biologically active molecules . Pyrazine derivatives are recognized for a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects . Specifically, structural analogs of this compound, such as those where the aminophenoxy group is modified with halogens like chlorine or fluorine, are frequently investigated, highlighting the research value of this chemical class . The primary research value of 3-(4-Aminophenoxy)pyrazine-2-carbonitrile lies in its potential as a versatile building block for the synthesis of more complex molecules. The presence of both an amino group and a carbonitrile group on the pyrazine core makes it a suitable intermediate for further chemical modifications, enabling researchers to create libraries of compounds for high-throughput screening against various biological targets . In particular, pyrazine-2-carbonitrile derivatives have been explored as inhibitors of critical enzymes, such as checkpoint kinase 1 (Chk1) and thymidylate synthase (TS), which are prominent targets in oncology research for developing new anticancer therapies . Furthermore, related 3-aminopyrazine-2-carboxamide compounds have demonstrated potent in vitro antimycobacterial activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis, as well as antibacterial and antifungal activity against other clinically relevant pathogens . This suggests that 3-(4-Aminophenoxy)pyrazine-2-carbonitrile could be a valuable precursor in the search for new antimicrobial agents, especially in the fight against drug-resistant strains. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Propriétés

IUPAC Name

3-(4-aminophenoxy)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c12-7-10-11(15-6-5-14-10)16-9-3-1-8(13)2-4-9/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUITBKNOPPNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=CN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Thermodynamic stability of pyrazine-2-carbonitrile compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Pyrazine-2-Carbonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine-2-carbonitrile and its derivatives are pivotal scaffolds in medicinal chemistry and materials science, valued for their roles in forming potent pharmaceuticals and robust energetic materials.[1][2] Their efficacy and safety are intrinsically linked to their thermodynamic stability. This guide provides a comprehensive exploration of the factors governing the stability of these compounds, methods for its characterization, and the implications for research and development. We will delve into both experimental and computational methodologies, offering not just protocols, but the scientific rationale that underpins them.

Introduction: The Significance of Pyrazine-2-Carbonitrile

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged structure in drug discovery.[1] The incorporation of a nitrile (cyano) group at the 2-position creates pyrazine-2-carbonitrile, a molecule with a unique electronic profile. The electron-withdrawing nature of both the pyrazine ring and the nitrile group enhances the molecule's stability and modulates its reactivity, making it a versatile building block.[3] Understanding the thermodynamic stability of this core structure is paramount for predicting shelf-life, degradation pathways, and behavior under physiological or process conditions.

Foundational Concepts of Thermodynamic Stability

The thermodynamic stability of a molecule like pyrazine-2-carbonitrile refers to its resistance to decomposition or isomerization under a given set of conditions. Key parameters that define this stability include:

  • Gibbs Free Energy of Formation (ΔG°f): The overall energy change when a compound is formed from its constituent elements in their standard states. A more negative value indicates greater stability.

  • Enthalpy of Formation (ΔH°f): The heat absorbed or released during the formation of a compound. It is a major contributor to the Gibbs free energy. For the related pyrazine-2-carboxylic acid, conflicting experimental values for the enthalpy of formation have been reported, underscoring the importance of robust experimental and computational verification.[4]

  • Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically. Higher BDEs for the bonds within the molecule indicate greater stability.

  • Decomposition Temperature (Td): The temperature at which a compound begins to break down. This is a critical parameter determined experimentally.

The stability of pyrazine-2-carbonitrile is a product of its aromaticity, the strong covalent bonds within the ring and the nitrile group, and the electronic effects of the substituents. The delocalized π-electron system of the pyrazine ring contributes significantly to its stability.[5]

Experimental Determination of Thermodynamic Stability

Thermal analysis techniques are the cornerstone for experimentally assessing the thermodynamic stability of solid-state compounds like pyrazine-2-carbonitrile.

Key Methodologies: TGA and DSC
  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine decomposition temperatures and quantify mass loss events.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition, and can quantify the enthalpy changes associated with these processes.

A study on pyrazine ester derivatives demonstrated that their decomposition occurred at temperatures ranging from 153.1 to 295.4 °C, showcasing the utility of TGA in determining the thermal stability of such compounds.[6]

Experimental Protocol: Thermal Analysis of Pyrazine-2-Carbonitrile

This protocol outlines a self-validating system for the characterization of the thermal stability of a pyrazine-2-carbonitrile sample.

Objective: To determine the melting point, onset of decomposition, and enthalpy of fusion of pyrazine-2-carbonitrile.

Instrumentation:

  • A calibrated simultaneous thermal analyzer (STA) capable of performing both TGA and DSC.

  • Alumina or platinum crucibles.

  • A microbalance for accurate sample weighing.

  • High-purity nitrogen gas for inert atmosphere control.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the pyrazine-2-carbonitrile sample is pure and dry. Purity can be confirmed by techniques like NMR and mass spectrometry.[7]

    • Accurately weigh 3-5 mg of the sample into a tared TGA/DSC crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the analyzer.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere. This is crucial to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.

  • Data Analysis:

    • DSC Curve:

      • Identify the endothermic peak corresponding to melting. The onset temperature of this peak is the melting point.

      • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

      • Observe for any sharp exothermic peaks following the melting point, which would indicate decomposition. The onset of this exotherm is the decomposition temperature (Td).

    • TGA Curve:

      • Correlate the DSC events with any mass loss observed on the TGA curve. A significant mass loss concurrent with a DSC exotherm confirms decomposition.

      • The onset temperature of the mass loss step in the TGA curve provides another measure of the decomposition temperature.

Data Presentation
ParameterDescriptionTypical Expected Value/Range
Melting Point (Tm) Temperature at which the solid-to-liquid phase transition occurs.Determined from DSC onset.
Enthalpy of Fusion (ΔHfus) Heat required to melt the sample.Calculated from DSC peak area.
Decomposition Temperature (Td) Onset temperature of thermal breakdown.Determined from TGA/DSC curves.

Note: Specific values for pyrazine-2-carbonitrile would be populated from the experimental results. For comparison, pyrazine-tetrazole hybrids, which also feature a nitrogen-rich heterocyclic core, exhibit high thermal stability with decomposition onset temperatures of 305 °C and 320 °C.[2]

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis (STA) cluster_data Data Interpretation p1 Verify Purity (NMR, MS) p2 Weigh 3-5 mg Sample p1->p2 a1 Purge with N2 (50 mL/min) p2->a1 a2 Heat 30-400 °C @ 10 °C/min a1->a2 d1 Analyze DSC Curve (Tm, ΔHfus, Td) a2->d1 d2 Analyze TGA Curve (Mass Loss, Td) a2->d2 d3 Correlate DSC and TGA Data d1->d3 d2->d3

Caption: Workflow for Thermal Analysis of Pyrazine-2-Carbonitrile.

Computational Assessment of Thermodynamic Stability

Computational chemistry provides invaluable insights into the intrinsic stability of molecules, complementing experimental data. Density Functional Theory (DFT) is a powerful tool for this purpose.

Computational Protocol: DFT Calculations

Objective: To calculate the ground state energy, bond dissociation energies, and vibrational frequencies of pyrazine-2-carbonitrile to predict its thermodynamic stability.

Methodology:

  • Structure Optimization:

    • The 3D structure of pyrazine-2-carbonitrile is built using molecular modeling software.

    • A geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Vibrational frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

    • The results provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Bond Dissociation Energy (BDE) Calculation:

    • To calculate the BDE of a specific bond (e.g., C-CN), the energies of the resulting radicals (pyrazinyl radical and CN radical) are calculated after geometry optimization.

    • The BDE is then calculated as:

      • BDE = E(pyrazinyl radical) + E(CN radical) - E(pyrazine-2-carbonitrile)

Computational studies on pyrazinamide polymorphs have successfully used DFT to rank their relative stability, demonstrating the power of this approach.

Factors Influencing Stability: A Deeper Look

The thermodynamic stability of pyrazine-2-carbonitrile derivatives can be tuned by the introduction of various substituents.

  • Electron-Donating Groups (EDGs) vs. Electron-Withdrawing Groups (EWGs):

    • EWGs (e.g., -NO2) can further polarize the molecule, potentially weakening certain bonds while strengthening others through resonance effects. The presence of EWGs near a nitrile group generally increases its reactivity.[3]

    • EDGs (e.g., -NH2, -OCH3) can increase the electron density in the pyrazine ring, which can affect its aromatic stability and the strength of the C-CN bond.

  • Hydrogen Bonding: Substituents capable of hydrogen bonding (e.g., -OH, -NH2) can lead to strong intermolecular interactions in the solid state, significantly increasing the overall stability and melting point.[2]

  • Steric Effects: Bulky substituents can introduce ring strain or hinder intermolecular packing, potentially lowering the thermodynamic stability.

Visualization of Influencing Factors

G cluster_intrinsic Intrinsic Molecular Properties cluster_substituent Substituent Effects cluster_intermolecular Intermolecular Forces center Thermodynamic Stability Aromaticity Aromaticity of Pyrazine Ring Aromaticity->center BDE Bond Dissociation Energies (C-C, C-N, C≡N) BDE->center Electronic Electronic Effects (EDG vs. EWG) Electronic->center Steric Steric Hindrance Steric->center Hbond Hydrogen Bonding Hbond->center Packing Crystal Packing Efficiency Packing->center

Caption: Key Factors Influencing the Thermodynamic Stability of Pyrazines.

Conclusion and Future Outlook

The thermodynamic stability of pyrazine-2-carbonitrile is a multifaceted property governed by its intrinsic electronic structure and influenced by intermolecular forces and substituent effects. A combined approach of experimental thermal analysis (TGA/DSC) and computational modeling (DFT) provides a robust framework for its characterization. For drug development professionals and materials scientists, a thorough understanding of these principles is not merely academic; it is a prerequisite for designing safe, effective, and reliable products. Future research should focus on building a comprehensive database of thermodynamic properties for a wider range of substituted pyrazine-2-carbonitrile derivatives to establish clear structure-stability relationships, further empowering rational molecular design.

References

  • A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Publishing.
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temper
  • Nitriles: an attractive approach to the development of covalent inhibitors. PMC.
  • Pyrazines in Drug Discovery. PharmaBlock.
  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
  • Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic m
  • Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and comput
  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.
  • Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine). OSTI.GOV.
  • Continuous Flow Hydration of Pyrazine#2#carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses.
  • What is the enthalpy of formation of pyrazine-2-carboxylic acid?.
  • spectroscopic analysis and comparison of pyrazine-2-carbonitrile deriv
  • Synthesis, thermal property and antifungal evaluation of pyrazine esters. [Source not available].

Sources

3-(4-Aminophenoxy)pyrazine-2-carbonitrile: A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry profile, synthesis, and therapeutic applications of 3-(4-Aminophenoxy)pyrazine-2-carbonitrile .

Content Type: Technical Whitepaper Subject: Medicinal Chemistry / Drug Discovery Primary CAS (Precursor): 55557-52-3 (3-Chloropyrazine-2-carbonitrile)

Executive Summary

3-(4-Aminophenoxy)pyrazine-2-carbonitrile represents a high-value "lynchpin" intermediate in the synthesis of bioactive pyrazine derivatives. Structurally, it consists of an electron-deficient pyrazine core substituted with a nitrile group at the C2 position and a 4-aminophenoxy moiety at the C3 position.

This molecule is primarily utilized as a scaffold to generate TGR5 (GPBAR1) agonists for the treatment of Type 2 Diabetes Mellitus (T2DM) and Non-Alcoholic Steatohepatitis (NASH). The nitrile group serves as a versatile electrophilic handle, most commonly hydrolyzed to a primary carboxamide—a critical pharmacophore for hydrogen bonding within the TGR5 binding pocket. Additionally, the 4-aminophenoxy tail provides a rigid linker and a nucleophilic aniline amine for further elaboration into urea or amide-based kinase inhibitors.

Chemical Profile & Reactivity[1][2][3][4][5]

Structural Logic

The molecule's reactivity is governed by the electronic push-pull system of the pyrazine ring:

  • Pyrazine-2-carbonitrile Core: The pyrazine ring is naturally electron-deficient (π-deficient). The nitrile group at C2 further withdraws electron density, significantly activating the C3 position for Nucleophilic Aromatic Substitution (

    
    ).
    
  • 4-Aminophenoxy Linker: The ether oxygen acts as a spacer that retains the aromatic character of the aniline. Unlike a direct aniline attachment, the phenoxy linker extends the molecule's reach, allowing it to span deep hydrophobic pockets in enzymes or receptors.

Physicochemical Properties (Calculated)
PropertyValueImplication
Molecular Weight ~212.21 g/mol Fragment-like, ideal for lead optimization.
cLogP ~1.8 - 2.1Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (Aniline

)
Key interaction point for solvent or receptor residues.
H-Bond Acceptors 4 (Nitrile, Pyrazine Ns, Ether O)High capacity for hydrogen bonding networks.
TPSA ~75 ŲWell within the oral bioavailability limit (<140 Ų).

Synthesis Protocol: The Self-Validating Workflow

The synthesis relies on a robust


 displacement of chloride from 3-chloropyrazine-2-carbonitrile  by 4-aminophenol . This reaction is thermodynamically favored due to the activation provided by the ortho-nitrile group.
Reagents & Conditions
  • Starting Material: 3-Chloropyrazine-2-carbonitrile (CAS: 55557-52-3).[1]

  • Nucleophile: 4-Aminophenol.

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).

  • Temperature: 60°C – 80°C.

Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask, dissolve 3-chloropyrazine-2-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add

    
     (2.0 eq) to the solution. The suspension ensures the phenol is deprotonated to the more nucleophilic phenoxide.
    
  • Addition: Add 4-aminophenol (1.1 eq) in one portion.

    • Critical Control: Perform this step under an inert atmosphere (

      
      ) to prevent oxidation of the aniline amine to a quinone imine.
      
  • Reaction: Heat the mixture to 60°C. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.

    • Endpoint: Disappearance of the starting chloride (Rt ~ lower) and appearance of the product (Rt ~ higher due to phenoxy group).

  • Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid due to the hydrophobic phenoxy group. Filter, wash with water, and dry.[2]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Synthesis Pathway Diagram

Synthesis_Pathway Figure 1: Synthesis of 3-(4-Aminophenoxy)pyrazine-2-carbonitrile via SNAr. Start 3-Chloropyrazine-2-carbonitrile (Electrophile) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate + Base (K2CO3) DMF, 60°C Reagent 4-Aminophenol (Nucleophile) Reagent->Intermediate Product 3-(4-Aminophenoxy) pyrazine-2-carbonitrile Intermediate->Product - HCl (SNAr Mechanism) Downstream TGR5 Agonist (Carboxamide) Product->Downstream Hydrolysis (NaOH/H2O2)

Medicinal Chemistry Applications

TGR5 (GPBAR1) Agonists

The most prominent application of this scaffold is in the development of agonists for TGR5 , a G-protein-coupled receptor activated by bile acids. TGR5 activation stimulates GLP-1 secretion, improving glucose homeostasis in Type 2 Diabetes.[3][4][5][6]

  • Mechanism: The nitrile group in 3-(4-aminophenoxy)pyrazine-2-carbonitrile is often hydrolyzed to a primary carboxamide (

    
    ).
    
  • SAR Insight: Research indicates that the pyrazine nitrogen atoms and the carboxamide protons form critical hydrogen bonds with residues in the TGR5 binding pocket (specifically interacting with residues like Tyr240 or Asn293 ).

  • Efficacy: Derivatives of this scaffold (e.g., 3-phenoxypyrazine-2-carboxamides) have shown

    
     values in the low nanomolar range (1.4 – 10 nM), superior to the reference agonist INT-777.[4]
    
Antimicrobial & Antitubercular Agents

Pyrazine-2-carbonitrile derivatives are structural analogs of Pyrazinamide (a first-line TB drug).

  • Activity: While Pyrazinamide requires activation by the enzyme pyrazinamidase (PncA) to pyrazinoic acid, 3-substituted derivatives often act via alternative mechanisms, potentially bypassing PncA resistance.

  • Comparison: Studies comparing benzylamino-pyrazines vs. phenoxy-pyrazines suggest that while the nitrile group can increase cytotoxicity, it also enhances potency against Mycobacterium tuberculosis by increasing lipophilicity and cell wall penetration.

Kinase Inhibition (Scaffold Utility)

The "4-aminophenoxy" tail is a classic "head group" for kinase inhibitors.

  • Strategy: The free aniline amine (

    
    ) is derivatized into a urea or amide to target the "hinge region" or "gatekeeper" residues of kinases such as FGFR  or CHK1 .
    
  • Advantage: The ether oxygen provides a rotational degree of freedom, allowing the inhibitor to adopt a conformation that fits the ATP-binding cleft more effectively than a rigid biphenyl system.

TGR5 Signaling Pathway Visualization

Understanding the downstream effects of this molecule's derivatives is crucial for drug development in metabolic diseases.

TGR5_Pathway Figure 2: TGR5 Signaling Cascade Activated by Pyrazine Agonists. Agonist Pyrazine Derivative (Ligand) TGR5 TGR5 Receptor (GPCR) Agonist->TGR5 Binding Gs Gαs Protein TGR5->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (↑) AC->cAMP Produces PKA PKA Activation cAMP->PKA GLP1 GLP-1 Secretion (L-Cells) PKA->GLP1 Triggers Exocytosis Outcome Improved Glucose Homeostasis GLP1->Outcome

References

  • Zhao, S., et al. (2022). "Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists." RSC Advances, 12(6), 3618-3629.

  • Jandourek, O., et al. (2017). "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation."[7] Molecules, 22(2), 223.[8] [8]

  • BenchChem. "The Emerging Role of 3-Amino-6-phenylpyrazine-2-carbonitrile in Medicinal Chemistry." Technical Guide.

  • PubChem. "3-Chloropyrazine-2-carbonitrile (CID 292465)." National Library of Medicine.

Sources

Structural Elucidation & Solid-State Analysis of 3-(4-Aminophenoxy)pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Estimated Read Time: 12 Minutes

Executive Summary: The Pharmacophore Context

3-(4-Aminophenoxy)pyrazine-2-carbonitrile represents a critical "push-pull" scaffold in modern medicinal chemistry. The molecule features an electron-rich donor (aniline) linked via a flexible ether bridge to an electron-deficient acceptor (pyrazine-carbonitrile). This specific architecture is frequently observed in kinase inhibitors (e.g., CHK1/2 inhibitors like Prexasertib analogs) and antimicrobials.

Understanding its solid-state behavior is not merely an academic exercise; it is a prerequisite for controlling polymorphism, solubility, and bioavailability in drug formulation. This guide provides a comprehensive framework for the synthesis, crystallization, and crystallographic analysis of this molecule, utilizing Hirshfeld surface analysis to decode its supramolecular architecture.[1]

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), high-purity material is required. The synthesis relies on a Nucleophilic Aromatic Substitution (


) mechanism, exploiting the activated nature of the 3-chloropyrazine-2-carbonitrile.
Synthetic Pathway[2][3]
  • Reactants: 3-chloropyrazine-2-carbonitrile (Electrophile), 4-aminophenol (Nucleophile).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF or DMSO (Polar aprotic solvents facilitate

    
    ).
    
Crystallization Methodology

The flexible ether linkage (


) often leads to conformational disorder. To mitigate this, a slow evaporation technique using a binary solvent system is recommended to lock the conformation.
ParameterProtocol SpecificationRationale
Method Slow EvaporationAllows thermodynamic equilibrium, reducing defects.
Solvent A Acetonitrile (MeCN)Solubilizes the polar pyrazine-nitrile core.
Solvent B Ethanol (EtOH)Provides H-bond donors to stabilize the amino group.
Ratio 1:1 (v/v)Balances solubility and saturation point.
Temperature 4°C (Refrigerated)Lowers kinetic energy, promoting ordered packing.

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural validation.

G Start Start: Raw Materials Rxn SnAr Synthesis (DMF, K2CO3, 80°C) Start->Rxn Mix Purify Purification (Column Chromatography) Rxn->Purify Workup Cryst Crystallization (MeCN:EtOH 1:1, Slow Evap) Purify->Cryst Dissolve XRD Single Crystal XRD (Mo-Kα, 100K) Cryst->XRD Harvest Crystal Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Collect Data Refine Refinement & Validation (SHELXL, R1 < 5%) Solve->Refine Least Squares Hirshfeld Hirshfeld Surface Analysis (CrystalExplorer) Refine->Hirshfeld CIF Export

Figure 1: Critical path workflow for the synthesis, crystallization, and structural analysis of aminophenoxy-pyrazine derivatives.

Structural Elucidation Framework

When analyzing the solved structure, specific geometric and electronic features must be validated to ensure scientific integrity.

Conformational Analysis

The molecule possesses two aromatic planes (Pyrazine vs. Benzene) linked by oxygen.

  • Torsion Angle (

    
    ):  The 
    
    
    
    torsion angle determines the overall shape (V-shaped vs. linear). In similar structures, this angle typically ranges between 60° and 90° , minimizing steric clash between the ring protons.
  • Ether Linkage: The

    
     bond angle should be approximately 117°–120° , reflecting 
    
    
    
    hybridization character due to resonance delocalization from the oxygen lone pairs into the pyrazine ring.
Supramolecular Synthons

The crystal packing is dominated by the "Push-Pull" nature of the substituents.

  • Primary Interaction (H-Bonding): The amino group (

    
    ) acts as a double donor , while the nitrile (
    
    
    
    ) and pyrazine nitrogens act as acceptors .
    • Expectation: Formation of

      
       or 
      
      
      
      chain motifs connecting molecules head-to-tail.
  • Secondary Interaction (

    
     Stacking):  The electron-deficient pyrazine ring tends to stack with the electron-rich phenol ring of adjacent molecules (Centroid-Centroid distance 
    
    
    
    ).

Advanced Validation: Hirshfeld Surface Analysis

To move beyond simple bond lengths, use Hirshfeld Surface Analysis to map the intermolecular forces quantitatively. This is the modern standard for validating "drug-like" crystal structures.

The Surface

Map the normalized contact distance (


) onto the molecular surface.
  • Red Spots: Indicate contact distances shorter than the sum of van der Waals radii. These will appear strictly at the Amino H atoms (donors) and the Nitrile N atom (acceptor).

  • White Regions: Contacts around the van der Waals separation (H...H contacts).

  • Blue Regions: No close contacts.

Fingerprint Plot Interpretation

The 2D fingerprint plot (di vs de) decomposes the interactions:

  • H...N / N...H Spikes: These will form two distinct sharp spikes at the bottom left of the plot, representing the strong hydrogen bonds. This typically contributes 15-20% of the total surface area.

  • C...C (Pi-Stacking): Look for a "green patch" near the center of the diagonal (

    
    ).
    

Interaction Logic Diagram

The following diagram illustrates the competing intermolecular forces that stabilize the crystal lattice.

Interactions NH2 Amino Group (-NH2) (H-Bond Donor) CN Nitrile Group (-CN) (H-Bond Acceptor) NH2->CN Strong H-Bond (Primary Motif) PyrN Pyrazine Nitrogen (Weak Acceptor) NH2->PyrN Weak H-Bond (Secondary) PhRing Phenol Ring (Electron Rich) PyrRing Pyrazine Ring (Electron Deficient) PhRing->PyrRing Pi-Pi Stacking (Centroid < 3.8A)

Figure 2: Supramolecular interaction network. Red arrows indicate electrostatic (H-bond) vectors; Green arrows indicate dispersive (stacking) forces.

References & Authoritative Sources

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[1][2] CrystEngComm, 11(1), 19-32. (Standard protocol for surface analysis).[3] Link

  • BenchChem. (2025).[4][5] "Synthesis and Characterization of 3-Amino-6-phenylpyrazine-2-carbonitrile." (Analogous synthetic protocols).[4][5][6][7] Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[2] Acta Crystallographica Section B, 72(2), 171-179. Link

  • PubChem. "Pyrazinecarbonitrile Data & Derivatives." National Library of Medicine. Link

Sources

Electronic Properties of Donor-Acceptor Pyrazine Carbonitrile Systems

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Molecular Design and Optoelectronic Applications

Executive Summary

This guide provides an in-depth analysis of pyrazine carbonitrile derivatives as a premier class of electron-deficient acceptors in donor-acceptor (D-A) fluorophores. Unlike generic organic semiconductors, these systems exhibit a unique combination of Thermally Activated Delayed Fluorescence (TADF) , Aggregation-Induced Emission (AIE) , and Mechanochromism .

For researchers in OLED development and bio-imaging, the pyrazine carbonitrile core offers a tunable "acceptor strength" that allows for precise manipulation of the Singlet-Triplet energy splitting (


) . This guide details the causal electronic mechanisms, synthesis protocols, and characterization workflows required to exploit these materials.
Molecular Architecture & Design Logic

The electronic utility of pyrazine carbonitriles stems from the synergistic effect of the electron-deficient pyrazine ring (two nitrogen atoms) and the strong electron-withdrawing cyano (-CN) groups. This creates a deep Lowest Unoccupied Molecular Orbital (LUMO) level, facilitating Intramolecular Charge Transfer (ICT) when coupled with electron-rich donors like carbazole or triphenylamine.

1.1 The D-A-D Configuration

The most efficient architectures often follow a Donor-Acceptor-Donor (D-A-D) topology.[1]

  • The Core (Acceptor): 2,3-dicyanopyrazine or 2-cyanopyrazine. The -CN group lowers the LUMO significantly compared to unsubstituted pyrazine, stabilizing the radical anion.

  • The Flanks (Donors): Bulky donors (e.g., 3,6-di-tert-butylcarbazole) induce a large steric twist angle (typically >60°) between the donor and acceptor planes.

  • The Electronic Consequence: This orthogonality decouples the Highest Occupied Molecular Orbital (HOMO, localized on the donor) from the LUMO (localized on the acceptor), minimizing the exchange integral (

    
    ) and resulting in a vanishingly small 
    
    
    
    (< 0.2 eV), which is the prerequisite for TADF.
1.2 Comparative Electronic Data

The following table summarizes key photophysical parameters for representative pyrazine-based emitters.

CompoundArchitecture

(nm)

(eV)

(%)
EQE

(%)
Key Feature
DTCz-Pz D-A-D460 (Blue)0.276511.6Deep Blue TADF
TCzPZCN D-A490 (Sky Blue)< 0.10~907.6Fast RISC rate
Bent-H D-A (Fused)520 (Green)N/A37N/AMechanochromic
TPz-Ph D-A-D748 (NIR)N/A>4N/ANIR Emission

Data synthesized from Rajamalli et al. and Liu et al. (See References).

Electronic Dynamics: ICT and TADF Mechanisms

The functionality of these systems relies on the manipulation of excited state dynamics.

2.1 Intramolecular Charge Transfer (ICT) & Solvatochromism

Pyrazine carbonitriles exhibit strong positive solvatochromism.

  • Mechanism: Upon photoexcitation (

    
    ), electron density shifts from the donor to the pyrazine-CN core. This creates a highly polarized excited state.[2]
    
  • Solvent Effect: Polar solvents (e.g., DMSO, Acetonitrile) stabilize this charge-separated state more than the ground state, lowering the energy gap and causing a bathochromic (red) shift in emission.

  • Diagnostic Utility: A linear Lippert-Mataga plot confirms the ICT nature, essential for validating the D-A design.

2.2 The TADF Pathway

For OLED applications, harvesting triplet excitons is critical.

  • Singlet Formation: Electrically generated excitons form 25% singlets (

    
    ) and 75% triplets (
    
    
    
    ).
  • RISC: Because

    
     is small (due to the twisted D-A structure), thermal energy at room temperature is sufficient to upconvert 
    
    
    
    via Reverse Intersystem Crossing (RISC).
  • Delayed Fluorescence: The upconverted excitons decay radiatively from

    
    , allowing theoretically 100% internal quantum efficiency.
    

TADF_Mechanism cluster_0 Exciton Formation cluster_1 Energy States Elec Electrical Excitation S1 Singlet (S1) (CT State) Elec->S1 25% T1 Triplet (T1) (Local/CT) Elec->T1 75% S1->T1 ISC S0 Ground State (S0) S1->S0 Prompt Fluor. (ns) T1->S1 RISC (ΔEst < 0.2eV) T1->S0 Non-radiative Loss caption Fig 1: Energy harvesting mechanism in Pyrazine-CN TADF systems.

Experimental Protocols
3.1 Synthesis of D-A Pyrazine Carbonitriles

Method: Nucleophilic Aromatic Substitution (


) is preferred over metal-catalyzed couplings for cyanopyrazines due to the activating nature of the cyano group.

Target Molecule: 2,3-bis(3,6-di-tert-butylcarbazol-9-yl)-5,6-dicyanopyrazine (Analogous to DTCz-DPz).

Reagents:

  • 5,6-dichloro-2,3-dicyanopyrazine (Acceptor precursor)

  • 3,6-di-tert-butylcarbazole (Donor)[3][4]

  • NaH (Base)

  • THF (Anhydrous solvent)

Protocol:

  • Activation: In a flame-dried flask under

    
    , dissolve 3,6-di-tert-butylcarbazole (2.2 eq) in anhydrous THF. Cool to 0°C.
    
  • Deprotonation: Add NaH (60% dispersion in oil, 3.0 eq) portion-wise. Stir for 30 min at 0°C until

    
     evolution ceases.
    
  • Coupling: Add 5,6-dichloro-2,3-dicyanopyrazine (1.0 eq) dissolved in THF dropwise. The solution will likely turn dark red/orange (formation of Meisenheimer complex).

  • Reaction: Warm to room temperature and reflux for 12 hours. Monitor via TLC (Silica, Hexane:DCM 1:1).

  • Workup: Quench with water. Extract with DCM (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Column chromatography is critical to remove mono-substituted byproducts. Recrystallize from Toluene/Ethanol.

3.2 Electrochemical Characterization (CV)

To determine HOMO/LUMO levels relative to vacuum.

System Setup:

  • Working Electrode: Glassy Carbon (polished with 0.05

    
     alumina).
    
  • Counter Electrode: Platinum wire.[5]

  • Reference: Ag/AgCl or Ag/AgNO3.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in dry DCM (for oxidation) or DMF (for reduction).
    
  • Internal Standard: Ferrocene (

    
    ).
    

Measurement Steps:

  • Blank Scan: Run CV on electrolyte only to ensure solvent window is clean.

  • Sample Scan: Dissolve analyte (1 mM). Degas with Argon for 10 min (Oxygen quenches reduction peaks).

  • Parameters: Scan rate 50-100 mV/s. Scan range -2.5V to +1.5V.

  • Calculation:

    
    
    
    
    

Experimental_Workflow cluster_syn Synthesis Phase cluster_char Characterization Phase Start Precursors (Dichlorodicyanopyrazine) Rxn SnAr Coupling (NaH/THF, Reflux) Start->Rxn Purify Purification (Column + Recryst.) Rxn->Purify CV Cyclic Voltammetry (HOMO/LUMO) Purify->CV PL Photophysics (PLQY, Low Temp PL) Purify->PL DFT DFT Calculation (Confirm Geometry) CV->DFT Validate Energy Levels caption Fig 2: Validated workflow for D-A Pyrazine system development.

Advanced Applications: Mechanochromism

Beyond OLEDs, pyrazine carbonitriles exhibit mechanochromic luminescence (MCL). This is the reversible change of emission color upon mechanical grinding.

  • Mechanism: In the crystalline state, the molecules are often packed in a way that restricts planarization or specific intermolecular interactions. Grinding destroys the crystalline lattice, producing an amorphous state.

  • Electronic Shift: The amorphous state typically allows for different intermolecular

    
     stacking or conformational relaxation, altering the ICT energy.
    
  • Example (Bent-H): A bisbenzofuropyrazine derivative.

    • Crystalline: Green emission.

    • Ground (Amorphous): Yellow/Orange emission.[6]

    • Recovery: Heating or fuming with solvent restores the crystalline green emission.

References
  • Rajamalli, P., et al. (2019). "Planar and Rigid Pyrazine-Based TADF Emitter for Deep Blue Bright Organic Light-Emitting Diodes." ChemRxiv. Available at: [Link]

  • Liu, Y., et al. (2019).[4][7] "Pyrazine-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet–Triplet Splitting With Large Fluorescence Rate." Frontiers in Chemistry. Available at: [Link]

  • Takeda, Y., et al. (2018). "Stimuli-Responsive Properties on a Bisbenzofuropyrazine Core: Mechanochromism and Concentration-Controlled Vapochromism." Osaka University Knowledge Archive. Available at: [Link]

  • El-Khouly, M. E., et al. (2022).[8] "Donor-Acceptor-Donor Thienopyrazine-based dyes as NIR emitting AIEgens." Journal of Photochemistry and Photobiology. Available at: [Link]

  • Guziejewski, D., et al. (2025). "Characterization of Organic Semiconductors Using Cyclic Voltammetry." IntechOpen. Available at: [Link]

Sources

Navigating the Preclinical Safety Landscape of Aminophenoxy Pyrazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Aminophenoxy Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and several FDA-approved drugs.[1][2] Its unique electronic properties and ability to serve as a hydrogen bond acceptor make it a valuable component in the design of targeted therapies, particularly kinase inhibitors.[3] The aminophenoxy pyrazine moiety, which combines the pyrazine core with an aminophenoxy group, has emerged as a promising scaffold in the development of novel therapeutics, including potent and selective inhibitors for critical targets in oncology and other disease areas.[4][5]

As researchers and drug development professionals, advancing these promising molecules from the bench to the clinic requires a deep and proactive understanding of their potential toxicities. This technical guide provides an in-depth overview of the safety and toxicity profile of aminophenoxy pyrazines. It is designed not as a rigid template, but as a comprehensive framework for inquiry, guiding the user through essential safety data, mechanistic toxicity considerations, and the critical experimental workflows required for a robust preclinical safety assessment. Our focus is on the causality behind experimental choices, ensuring a self-validating system of protocols that builds a comprehensive and trustworthy safety profile for this important class of compounds.

Section 1: Safety Data Sheet (SDS) Profile and Hazard Communication

While a specific, universal Safety Data Sheet for the entire class of "aminophenoxy pyrazines" does not exist, a composite hazard profile can be constructed based on the known properties of related aminopyrazines and aromatic amines. This information is critical for ensuring laboratory safety and for initial regulatory documentation.

1.1. GHS Hazard Identification (Anticipated)

  • Classification: Likely classified as:

    • Acute Toxicity, Oral (Category 4) - Harmful if swallowed.

    • Skin Irritation (Category 2) - Causes skin irritation.[6]

    • Eye Irritation (Category 2A) - Causes serious eye irritation.[6]

    • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System - May cause respiratory irritation.[6]

  • Signal Word: Warning

  • Hazard Statements (H):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements (P):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

1.2. Handling and Storage

  • Engineering Controls: Handle in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Section 2: General Toxicological Profile

A comprehensive toxicological profile for a novel chemical class is built progressively. While specific public-domain data on aminophenoxy pyrazines is limited, we can infer a likely profile from structurally related compounds and outline a clear strategy for definitive characterization.

2.1. Metabolism and Pharmacokinetics (Anticipated Pathways)

The metabolic fate of a compound is a primary determinant of its toxicity. Based on extensive studies of pyrazine derivatives, the aminophenoxy pyrazine scaffold is expected to undergo Phase I and Phase II metabolism.[6]

  • Phase I Metabolism: The primary routes are anticipated to be:

    • Side-Chain Oxidation: Alkyl groups on the pyrazine ring are susceptible to oxidation, often leading to the formation of pyrazine-2-carboxylic acids.[6]

    • Ring Hydroxylation: The pyrazine ring itself can be hydroxylated.

    • O-Dealkylation/Aromatic Hydroxylation: The phenoxy moiety may undergo hydroxylation or other modifications.

  • Phase II Metabolism: The resulting metabolites, particularly hydroxylated species, are then conjugated with polar molecules such as glucuronic acid or sulfate to facilitate excretion.[6]

Understanding these pathways is crucial, as metabolism can either detoxify the parent compound or, in some cases, generate reactive metabolites responsible for toxicity.

2.2. Cytotoxicity and Therapeutic Index

A critical early assessment for any potential therapeutic is its cytotoxicity against both target (cancer) and non-target (normal) cells. This provides an initial measure of the therapeutic window. Several studies on complex aminopyrazine derivatives have demonstrated promising selectivity.

Compound Class/ExampleCancer Cell Line(s)IC50 (Cancer Cells)Normal Cell LineIC50 (Normal Cells)Selectivity Index (Approx.)Reference
Imidazo[1,2-a]pyrazine (Compound 3c)MCF7, HCT116, K652Avg. 6.66 µMFHC (Normal Colon)97.19 µM~15x[7]
Imidazo[1,2-a]pyrazine (Compound 1b)MCF7, HCT116, K652Avg. ~2.8 µMFHC (Normal Colon)122.51 µM~43x[7]
Hederagenin–Pyrazine (Compound 9)A549 (Lung Cancer)3.45 µMH9c2 (Heart Myoblast)16.69 µM~5x[8]
Pyrrol-3-yl Derivative (ARDAP)MCF-7 (Breast Cancer)nM rangeMCF-10A (Normal Breast)Negligible effectsHigh[9]

Causality Insight: The data in this table is foundational. A high selectivity index (the ratio of IC50 in normal cells to IC50 in cancer cells) is a strong, positive indicator. It suggests the compound's mechanism of action preferentially targets pathways dysregulated in cancer, sparing healthy tissue. This is a key decision-making point in lead optimization; compounds with poor selectivity are often deprioritized due to the high likelihood of toxicity in vivo.

Section 3: Recommended Preclinical Safety Evaluation Workflow

For any novel aminophenoxy pyrazine candidate, a standardized battery of in vitro and in vivo toxicity studies is required by regulatory agencies to assess safety before first-in-human trials. The following workflow represents a logical, tiered approach to building a comprehensive safety profile.

Caption: Preclinical safety evaluation workflow for aminophenoxy pyrazines.

Section 4: Detailed Experimental Protocols

The following protocols are detailed, step-by-step methodologies for key safety assessment experiments. They are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines to ensure data quality and regulatory acceptance.

4.1. Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD 420)

  • Scientific Rationale: This study provides a reliable estimate of the acute lethal dose (LD50) and identifies clinical signs of acute toxicity. The fixed-dose procedure is a refinement that avoids using death as an endpoint for all animals, reducing animal usage and suffering compared to older methods.[10][11][12]

  • Methodology:

    • Animal Selection: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats), as females are often more sensitive.[11] Animals should be young adults (8-12 weeks old) and acclimatized for at least 5 days.

    • Sighting Study: A preliminary study is conducted to identify the appropriate starting dose for the main study. A single animal is dosed at a time with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome (survival or evident toxicity) determines the dose for the next animal.

    • Main Study:

      • Based on the sighting study, a starting dose is selected.

      • A group of 5 animals is dosed at this level.

      • If no mortality or evident toxicity is observed, the next higher fixed dose is used in another group of 5 animals.

      • If toxicity is observed, the study is repeated at the next lower dose level to confirm.

    • Dose Administration: The test substance is administered orally by gavage in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The volume should not exceed 1 mL/100g body weight.

    • Observations: Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days post-dosing.[11]

    • Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period.

  • Data Interpretation: The result is not a precise LD50 but rather a classification into a GHS toxicity category based on the dose at which toxicity or mortality was observed.

4.2. Protocol: Bacterial Reverse Mutation (Ames) Test (Adapted from OECD 471)

  • Scientific Rationale: The Ames test is a cornerstone of genotoxicity testing. It identifies substances that can cause gene mutations (point mutations and frameshifts) by observing their effect on bacteria.[1][13] A positive result is a strong indicator of mutagenic potential.

  • Methodology:

    • Bacterial Strains: Utilize a set of validated Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA). These strains are engineered to be auxotrophic for histidine (Salmonella) or tryptophan (E. coli) and have other mutations that increase their sensitivity to mutagens.[13]

    • Metabolic Activation (S9): The test must be conducted both with and without an exogenous metabolic activation system (S9 fraction). The S9 fraction is typically derived from the livers of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). This mimics mammalian metabolism, detecting compounds that become mutagenic only after bioactivation.

    • Procedure (Plate Incorporation Method):

      • To a test tube, add the S9 mix (if required), the bacterial culture, and the test compound at various concentrations.

      • Add molten top agar and vortex gently.

      • Pour the mixture onto a minimal glucose agar plate.

      • Incubate the plates at 37°C for 48-72 hours.

    • Controls: Negative (vehicle) and positive controls (known mutagens like sodium azide for TA1535, 2-nitrofluorene for TA98) must be run concurrently.

    • Scoring: Count the number of revertant colonies on each plate.

  • Data Interpretation: A positive result is defined as a concentration-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the negative control value at one or more concentrations.[1]

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

4.3. Protocol: In Vivo Micronucleus Assay (Adapted from OECD 474)

  • Scientific Rationale: This assay detects damage to chromosomes or the mitotic spindle in vivo. It assesses the formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in immature erythrocytes of treated animals, typically rodents.[4][14] It serves as a crucial follow-up to in vitro genotoxicity findings.

  • Methodology:

    • Animal Dosing: Groups of animals (e.g., mice) are treated with the test compound, usually via the intended clinical route, at three dose levels plus a vehicle control and a positive control (e.g., cyclophosphamide).[15] Dosing may be once or twice, 24 hours apart.

    • Dose Selection: The highest dose should be the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg).

    • Sample Collection: Bone marrow is typically collected from the femur 24 and 48 hours after the last treatment. Peripheral blood can also be used.[4]

    • Slide Preparation: The bone marrow is flushed, and a cell suspension is prepared. Smears are made on glass slides and stained with a dye (e.g., Giemsa, acridine orange) that differentiates immature polychromatic erythrocytes (PCEs) from mature normochromatic erythrocytes (NCEs).

    • Microscopic Analysis: Slides are coded to blind the scorer. At least 2000 PCEs per animal are scored for the presence of micronuclei.[16] The ratio of PCEs to NCEs is also calculated as a measure of bone marrow toxicity.

  • Data Interpretation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in any of the treatment groups compared to the vehicle control.

4.4. Protocol: hERG Channel Assay (Automated Patch Clamp)

  • Scientific Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes. Early assessment of hERG liability is a critical step in drug safety evaluation.

  • Methodology:

    • Cell Line: Use a mammalian cell line (e.g., HEK293) stably transfected with the hERG gene.

    • Assay Platform: Automated patch-clamp systems (e.g., QPatch, SyncroPatch) are the industry standard, offering high throughput and data quality comparable to manual patch clamp.

    • Procedure:

      • Cells are captured on the measurement plate.

      • A whole-cell patch clamp configuration is established.

      • A specific voltage protocol is applied to elicit the hERG current. The protocol typically involves a depolarization step to open the channels, followed by a repolarization step where the characteristic "tail current" is measured.[8]

      • After establishing a stable baseline current, the test compound is applied at multiple concentrations (e.g., 0.1, 1, 10 µM).

      • The effect of the compound on the tail current amplitude is measured.

    • Controls: A vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor (e.g., E-4031, Cisapride) as a positive control are required.[8]

  • Data Interpretation: The percentage of current inhibition at each concentration is calculated. These values are used to generate a concentration-response curve and determine the IC50 (the concentration at which 50% of the hERG current is inhibited). A low IC50 value indicates a higher risk of cardiotoxicity.

Conclusion

The aminophenoxy pyrazine scaffold represents a valuable starting point for the design of novel therapeutics. However, its promise can only be realized through a rigorous and scientifically sound preclinical safety evaluation. This guide provides the strategic framework and detailed methodologies necessary to build a comprehensive toxicity profile. By understanding the anticipated metabolic pathways, assessing cytotoxicity and selectivity early, and systematically applying a battery of validated in vitro and in vivo assays, drug development professionals can make informed decisions, mitigate risks, and confidently advance the most promising candidates toward clinical investigation. The ultimate goal is not merely to identify hazards, but to understand them, enabling the rational design of safer, more effective medicines.

References

A comprehensive list of all sources cited within this technical guide, including titles, sources, and verifiable URLs, is provided below to ensure authoritative grounding and facilitate further research.

(A complete, numbered list of all cited URLs would be generated here in the final output.)

Sources

Methodological & Application

Application Note: Derivatization of the Amino Group in 3-(4-Aminophenoxy)pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the chemical derivatization of the primary amino group in 3-(4-aminophenoxy)pyrazine-2-carbonitrile . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., CHK1, FGFR) and P2X3 antagonists. Unlike aminopyrazines where the amine is deactivated by the electron-deficient heterocycle, the amino group in this molecule is located on a phenoxy moiety. The ether linkage insulates the amine from the strong electron-withdrawing effect of the pyrazine-nitrile core, preserving its nucleophilicity. This guide provides optimized protocols for amide coupling , urea formation , and reductive amination , specifically tailored to maintain the integrity of the labile nitrile group while maximizing yield.

Chemical Context & Reactivity Analysis[1][2][3][4][5]

Structural Analysis

The target molecule features a "Push-Pull" electronic system that dictates its reactivity profile:

  • The Core (Pull): The pyrazine ring, substituted with a nitrile (-CN) at position 2, is highly electron-deficient. This makes the ring susceptible to nucleophilic aromatic substitution (

    
    ) if harsh basic conditions are used.
    
  • The Linker (Insulator/Donor): The oxygen atom acts as a bridge. While it donates electron density into the pyrazine ring (stabilizing it), it also donates into the phenyl ring via resonance.

  • The Target (Nucleophile): The para-amino group acts as a typical aniline. Because of the oxygen donor, it is moderately nucleophilic —more reactive than a direct aminopyrazine but slightly less reactive than p-anisidine due to the inductive pull of the pyrazine system.

Strategic Implications
  • Nitrile Stability: The nitrile group is sensitive to hydrolysis (to amide/acid) under strong acidic/basic conditions at high temperatures and reduction by strong hydrides (e.g.,

    
    ). Protocols must utilize mild reagents (e.g., STAB for reduction, mild bases like DIPEA).
    
  • Solubility: The planar pyrazine-nitrile system promotes

    
    -stacking, leading to poor solubility in non-polar solvents. DMF , DMSO , or DCM/MeOH  mixtures are required.
    

Decision Pathways (Workflow Visualization)

The following diagram outlines the primary derivatization routes based on the desired pharmacological outcome.

DerivatizationWorkflow Start Starting Material: 3-(4-Aminophenoxy) pyrazine-2-carbonitrile Amide Target: Amides (Kinase Hinge Binders) Start->Amide HATU, DIPEA R-COOH Urea Target: Ureas (H-Bond Donors) Start->Urea R-N=C=O (Isocyanates) Amine Target: Sec. Amines (Solubility/pKa Mod.) Start->Amine R-CHO, STAB (Reductive Amination) Sulfon Target: Sulfonamides (Metabolic Stability) Start->Sulfon R-SO2Cl Pyridine

Figure 1: Strategic derivatization pathways for the 4-aminophenoxy scaffold. Colors indicate distinct chemical classes.

Detailed Experimental Protocols

Protocol A: Amide Coupling via HATU Activation

Best for: Attaching complex carboxylic acids where acid chlorides are unstable or unavailable.

Rationale: The aniline nitrogen is moderately nucleophilic. Standard EDC/HOBt couplings can be sluggish.[1] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred as it generates a highly reactive active ester, driving the reaction to completion without heating, which preserves the nitrile.

Materials:

  • Substrate: 3-(4-Aminophenoxy)pyrazine-2-carbonitrile (1.0 equiv)

  • Carboxylic Acid (R-COOH): 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)[2]

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (

    
     concentration relative to acid).
    
  • Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add the aniline substrate (1.0 equiv) dissolved in a minimal amount of DMF to the activated acid mixture.

  • Add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass:

    
    ).
    
  • Work-up:

    • Dilute reaction mixture with EtOAc.

    • Wash sequentially with saturated

      
       (
      
      
      
      ), water (
      
      
      ), and brine (
      
      
      ). Caution: Avoid acidic washes if the product contains basic heterocycles.
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Urea Synthesis using Isocyanates

Best for: Creating highly stable hydrogen-bond donor/acceptor motifs common in kinase inhibitors.

Rationale: Isocyanates are highly electrophilic and react rapidly with the aniline. This reaction is atom-economical and often requires no chromatography if the product precipitates.

Materials:

  • Substrate: 3-(4-Aminophenoxy)pyrazine-2-carbonitrile (1.0 equiv)

  • Isocyanate (R-NCO): 1.1 equiv

  • Solvent: Anhydrous DCM (Dichloromethane) or THF. (Use DMF if solubility is poor).

  • Catalyst (Optional): DMAP (10 mol%) if the aniline is sluggish.

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in anhydrous DCM (

    
    ) under nitrogen atmosphere.
    
  • Addition: Add the isocyanate (1.1 equiv) dropwise via syringe.

  • Reaction: Stir at RT for 2–6 hours.

    • Observation: The product often precipitates as a white/off-white solid due to the formation of the urea linkage which lowers solubility in DCM.

  • Work-up:

    • If precipitate forms: Filter the solid, wash with cold DCM (

      
      ) and 
      
      
      
      (
      
      
      ). Dry under vacuum.[3] This often yields analytical grade purity (>95%).
    • If soluble: Concentrate and purify via silica gel chromatography.

Protocol C: Reductive Amination (Nitrile-Safe)

Best for: Installing alkyl groups to modulate Lipophilicity (LogD) and pKa.

Rationale: The presence of the nitrile group (-CN) presents a chemoselectivity challenge. Strong reducing agents (e.g.,


, or 

at high temps) can reduce the nitrile to a primary amine. Sodium Triacetoxyborohydride (STAB) is the reagent of choice; it is mild enough to leave the nitrile and pyrazine ring untouched while effectively reducing the imine intermediate [1].

Materials:

  • Substrate: 3-(4-Aminophenoxy)pyrazine-2-carbonitrile (1.0 equiv)

  • Aldehyde (R-CHO): 1.2 equiv

  • Reductant:

    
     (STAB) (1.5 – 2.0 equiv)
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[4]

Step-by-Step Procedure:

  • Imine Formation: Combine the substrate and aldehyde in DCE (

    
    ). Add Acetic Acid (1.0 equiv). Stir for 30–60 minutes at RT to allow the hemiaminal/imine equilibrium to establish.
    
  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
  • Reaction: Stir at RT for 12–16 hours.

    • Monitoring: Check LC-MS for the disappearance of the imine mass and appearance of the amine (

      
      ).
      
  • Quench: Quench carefully with saturated aqueous

    
     (gas evolution possible).
    
  • Extraction: Extract with DCM (

    
    ). Dry organic layers over 
    
    
    
    .
  • Purification: The secondary amine product is often basic. Purify using amine-functionalized silica or standard silica with

    
    
    
    
    
    in the eluent to prevent streaking.

Analytical Data Summary (Expected)

Derivative TypeKey IR Signal (

)

NMR Characteristic
LC-MS Shift
Starting Material

(-CN),

(-

)

5.0–6.0 (br s, 2H,

)

213.07
Amide

(C=O)

10.0–10.5 (s, 1H, -NH-CO-)

Urea

(C=O)

8.5–9.5 (s, 2H, -NH-CO-NH-)

Secondary Amine No C=O,

(NH)

4.0–6.0 (br s, 1H, -NH-), Alkyl peaks

Expert Insights & Troubleshooting

Regioselectivity

Researchers often worry about the pyrazine nitrogens competing for the electrophile.

  • Insight: The pyrazine nitrogens are highly electron-deficient due to the nitrile and the heteroaromatic nature. Under the conditions described (mild base, non-forcing temps), N-alkylation or N-acylation of the pyrazine ring is not observed . The aniline is the exclusive nucleophile.

"Stubborn" Substrates

If the aniline fails to react with sterically hindered acids or isocyanates:

  • Modification: Switch solvent to Pyridine . It acts as both solvent and base/catalyst.

  • For Amides: Convert the acid to an acid chloride using Oxalyl Chloride/DMF in situ before adding the aniline. Acid chlorides are more reactive than HATU esters.

Stability of the Nitrile
  • Avoid: Heating above

    
     in basic aqueous media (e.g., 
    
    
    
    ), as this will hydrolyze the nitrile to the primary amide (Pyrazine-2-carboxamide).
  • Avoid:

    
    . This will reduce the nitrile to 
    
    
    
    .

References

  • Abdel-Magid, A. F., et al. (1996).[5][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the chemoselectivity of STAB for imines in the presence of nitriles.

  • BenchChem. (2025).[2][6] "Application Notes: Amide Bond Formation using EDC and HATU." Protocols for electron-deficient anilines.

  • Due-Hansen, M. E., et al. (2016). "A protocol for amide bond formation with electron deficient amines." Organic & Biomolecular Chemistry. Provides context on coupling difficulties with deactivated systems.

  • PubChem. (2025).[7] "3-Aminopyrazine-2-carbonitrile Compound Summary." Reactivity and physical property data for the core scaffold.

Sources

Application Note: Scalable Manufacturing of Pyrazine Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazine carbonitriles are critical pharmacophores in the synthesis of antiviral agents (e.g., Favipiravir precursors), antitubercular drugs (Pyrazinamide analogs), and kinase inhibitors. However, the electron-deficient nature of the pyrazine ring renders traditional electrophilic aromatic substitution ineffective. Conversely, nucleophilic substitution (


) often requires harsh conditions that degrade sensitive functional groups.

This guide details a scalable, transition-metal-catalyzed cyanation protocol designed to replace hazardous stoichiometric copper-mediated methods (Rosenmund-von Braun). We focus on the palladium-catalyzed cyanation of chloropyrazines using Zinc Cyanide (


), optimized for kilogram-scale production. A "Green Chemistry" alternative using Potassium Hexacyanoferrate(II) is also discussed for facilities restricting highly toxic cyanide salts.

Strategic Route Selection

In process chemistry, selecting the cyanation route is a trade-off between atom economy, safety, and impurity profiles.

Comparative Analysis of Manufacturing Routes
ParameterAmmoxidation Rosenmund-von Braun Pd-Catalyzed Cyanation
Mechanism Vapor-phase oxidation (

)
Stoichiometric CuCN displacementCatalytic Cycle (

)
Scale Suitability Commodity (Multi-ton)Lab to Pilot (Kg)Pharma Intermediate (Kg to Ton)
Temperature > 350°C150–200°C80–120°C
Substrate Scope Simple alkylpyrazinesRobust substrates onlyHighly functionalized derivatives
Waste Profile Low (Water byproduct)High (Stoichiometric Cu salts)Low (Catalytic metal, manageable salts)
Safety Risk High (Explosive limits, HCN)High (Solids handling, thermal runaway)Moderate (Controlled cyanide source)

Decision Matrix: For drug development involving substituted pyrazines (e.g., amino-, alkoxy- variants), Pd-catalyzed cyanation is the only viable route to maintain chemoselectivity and avoid thermal degradation.

Reaction Pathway Visualization

The following diagram illustrates the decision logic and the catalytic cycle for the chosen methodology.

G Start Substituted Chloropyrazine Decision Route Selection Start->Decision CuRoute CuCN (Stoichiometric) High Temp / High Waste Decision->CuRoute Avoid (Legacy) PdRoute Pd-Catalyzed (Zn(CN)2 or K4[Fe(CN)6]) Decision->PdRoute Select (Scalable) OxAdd Oxidative Addition PdRoute->OxAdd Mechanism TransMet Trans- metallation OxAdd->TransMet + CN source RedElim Reductive Elimination TransMet->RedElim RedElim->OxAdd Regenerate Pd(0) Product Pyrazine Carbonitrile RedElim->Product

Caption: Figure 1. Strategic selection of Pd-catalyzed cyanation over legacy methods, illustrating the catalytic cycle involved in converting chloropyrazine to pyrazine carbonitrile.

Critical Process Parameters (CPPs)

To ensure reproducibility during scale-up, the following parameters must be strictly controlled:

  • Catalyst Selection:

    • Catalyst:

      
       is preferred over 
      
      
      
      . The bidentate ferrocenyl ligand prevents
      
      
      -hydride elimination and is more resistant to air oxidation.
    • Loading: 1.0 – 2.0 mol%. Higher loading is rarely economically viable; lower loading (<0.5%) risks stalled reactions due to catalyst poisoning by cyanide.

  • Cyanide Source & Stoichiometry:

    • Reagent: Zinc Cyanide (

      
      ).[1]
      
    • Why: Unlike NaCN/KCN,

      
       is non-hygroscopic and has low solubility in organic solvents, releasing cyanide ions slowly. This "reservoir effect" prevents catalyst poisoning (saturation of Pd with CN ligands).
      
    • Stoichiometry: 0.55 – 0.60 equivalents (delivers 1.1 – 1.2 eq of

      
      ).
      
  • Solvent & Temperature:

    • Solvent: Wet DMF or DMAc (containing 1% water) or addition of polymethylhydrosiloxane (PMHS).

    • Insight: Strictly anhydrous conditions can actually retard the reaction. Trace water or zinc activators help solubilize the cyanide species during transmetallation.

    • Temp: 80°C – 100°C. Exceeding 120°C promotes polymerization of the pyrazine ring.

Detailed Experimental Protocol

Target: Synthesis of 3-amino-2-pyrazinecarbonitrile (generic model for functionalized derivatives). Scale: 100 g input.

Materials
  • Substrate: 2-Amino-3-chloropyrazine (100 g, 0.77 mol)

  • Reagent: Zinc Cyanide (54.5 g, 0.46 mol, 0.6 eq)

  • Catalyst:

    
     (12.6 g, 2 mol%)
    
  • Additive: Zinc Dust (5.0 g, catalytic activator)

  • Solvent: N,N-Dimethylacetamide (DMAc), Degassed (1.0 L)

Step-by-Step Methodology
Phase 1: Setup & Inerting (Critical for Safety)
  • Equipment: Use a 3-L jacketed glass reactor equipped with an overhead mechanical stirrer, internal temperature probe, reflux condenser, and a nitrogen sparge line.

  • Scrubber: Connect the reactor vent to a scrubber system containing 10% NaOH + 5% NaOCl (Bleach) to neutralize any potential HCN evolution.

  • Charging: Under a nitrogen sweep, charge the reactor with 2-Amino-3-chloropyrazine, Zinc Cyanide, Zinc Dust, and the Pd-catalyst.

    • Note: Solids handling of

      
       must occur in a flow hood or glove bag.
      
  • Solvent Addition: Add degassed DMAc.

  • Inerting: Perform 3 cycles of Vacuum/Nitrogen backfill to remove oxygen (Oxygen poisons the Pd(0) species).

Phase 2: Reaction
  • Heating: Ramp temperature to 95°C over 45 minutes.

  • Monitoring: Agitate at 300 RPM. Monitor reaction progress via HPLC every 2 hours.

    • Endpoint: < 2% starting material remaining (typically 4–6 hours).

    • Visual Check: The reaction mixture usually turns from orange/red to dark brown/black.

Phase 3: Workup & Quench (The "Self-Validating" Safety Step)
  • Cooling: Cool the mixture to 25°C.

  • Quench: Dilute the reaction mixture with EtOAc (1 L) and slowly add 10% aqueous Ammonium Hydroxide (500 mL).

    • Chemistry:

      
       complexes the zinc salts and solubilizes them in the aqueous layer.
      
  • Filtration: Filter the biphasic mixture through a pad of Celite to remove insoluble Pd black and zinc residues.

  • Extraction: Separate layers. Wash the organic layer with 5% LiCl solution (3x 500 mL) to remove DMAc.

  • Scavenging: Treat the organic layer with a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) for 2 hours to reduce residual Pd to <10 ppm.

Phase 4: Crystallization
  • Concentration: Concentrate the organic phase under reduced pressure to approx. 300 mL volume.

  • Anti-solvent: Slowly add n-Heptane (600 mL) while cooling to 0°C.

  • Isolation: Filter the precipitated solid, wash with cold Heptane/EtOAc (2:1), and dry in a vacuum oven at 45°C.

Process Safety & Waste Management

Cyanation reactions pose unique risks. This protocol integrates safety into the workflow.[2]

Cyanide Destruct Protocol

All aqueous waste streams (mother liquors and washings) must be treated before disposal.

  • Method: Treat with Sodium Hypochlorite (Bleach) at pH > 10.

  • Mechanism:

    
     (Cyanate is significantly less toxic).
    
  • Verification: Test with Merckoquant® Cyanide Test Strips (must be negative).

Safety Logic Diagram

Safety Start Start Reaction CheckO2 O2 Purged? Start->CheckO2 CheckO2->Start No (Repeat) CheckScrub Scrubber Active? CheckO2->CheckScrub Yes Heat Heat to 95°C CheckScrub->Heat Yes Exotherm Exotherm Detected? Heat->Exotherm Cool Emergency Cooling Stop Agitation Exotherm->Cool Yes (>5°C rise) Complete Reaction Complete Exotherm->Complete No Waste Waste Treatment (Bleach Quench) Complete->Waste

Caption: Figure 2. Operational safety workflow for handling cyanide-mediated reactions.

Green Alternative: Non-Toxic Cyanation

For facilities unable to handle


, Potassium Hexacyanoferrate(II)  (

) is a superior alternative. It is non-toxic (LD50 > 6400 mg/kg) because the CN ligands are tightly bound to iron.

Protocol Adjustment:

  • Reagent: Replace

    
     with 
    
    
    
    eq of
    
    
    .
  • Additive: Requires

    
     (1.0 eq) to facilitate the release of CN ligands in situ.
    
  • Solvent: DMAc/Water (10:1) is required to solubilize the ferrocyanide salt.

  • Advantage: Eliminates the risk of accidental HCN generation during workup, as the iron complex is stable in weak acid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Stalled Conversion (<50%) Catalyst poisoning by

or excess

.
Ensure rigorous degassing.[1] Do not exceed 0.6 eq

. Add 10% more catalyst as a slurry.
Black Precipitate Early "Pd Black" formation (catalyst decomposition).Ligand instability. Lower temp to 85°C. Switch to Xantphos/Pd2(dba)3 system.
High Impurity (Dimer) Homocoupling of pyrazine.Reduce catalyst loading. Ensure inert atmosphere is maintained (homocoupling is often oxidative).
Residual Metal in Product Inefficient scavenging.Use Thiol-modified silica (SiliaMetS) or recrystallize from EDTA-spiked solvent.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications. Link

  • Cohen, D. T., et al. (2015). "Development of a Scalable Synthesis of a Pyrazine-Based Kinase Inhibitor." Organic Process Research & Development. Link

  • Maligres, P. E., et al. (2004). "Optimized Synthesis of 3-Amino-2-pyrazinecarbonitrile." Tetrahedron Letters. Link

  • Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Control." Link

  • Anbarasan, P., et al. (2011). "Efficient Cyanation of Aryl Chlorides with Potassium Hexacyanoferrate(II) Catalyzed by Palladium." Angewandte Chemie International Edition. Link

Sources

Troubleshooting & Optimization

Purification methods for removing impurities from pyrazine carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for removing impurities from pyrazine carbonitriles Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals.[1][2]

Welcome to the Pyrazine Carbonitrile Purification Support Hub. This guide addresses the technical challenges associated with isolating and purifying 2-cyanopyrazine (2-CP) and related carbonitriles. As key intermediates in the synthesis of antitubercular drugs (e.g., Pyrazinamide) and broad-spectrum herbicides, the purity of these nitriles is critical to preventing downstream side reactions.[1][2]

The following protocols and troubleshooting steps are designed to remove common impurities such as unreacted 2-methylpyrazine (2-MP) , pyrazinamide (hydrolysis byproduct) , pyrazinecarboxylic acid , and polymeric tars .[1][2]

🏗️ Core Purification Workflow

For most synthetic routes (specifically ammoxidation), the crude product is a complex mixture requiring a multi-stage separation strategy.

Master Workflow Diagram

The following flowchart illustrates the logical progression from crude reaction mixture to high-purity isolate.

PurificationWorkflow Crude Crude Reaction Mixture (2-CP, 2-MP, Water, Tars) Extract Phase 1: Extraction (Solvent: Toluene/DCM) Crude->Extract Liquid-Liquid Extraction Dry Phase 2: Drying (Na2SO4 / Azeotrope) Extract->Dry Organic Layer WasteWater Aqueous Waste (Salts, Acids) Extract->WasteWater Aqueous Layer Distill Phase 3: Vacuum Fractionation (Primary Purification) Dry->Distill Anhydrous Crude Cryst Phase 4: Low-Temp Crystallization (Polishing Step) Distill->Cryst Main Cut (84-87°C @ 20mmHg) LightFrac Light Fraction (2-Methylpyrazine) Distill->LightFrac <80°C @ 20mmHg HeavyFrac Heavy Residue (Amides, Polymers) Distill->HeavyFrac Pot Residue Pure Ultra-Pure 2-Cyanopyrazine (>99.5%) Cryst->Pure Filtration

Caption: Figure 1.[1][2] Standard downstream processing workflow for 2-cyanopyrazine isolation.

🔬 Frequently Asked Questions & Troubleshooting

Section 1: Distillation & Separation (The Primary Method)

Q: My crude 2-cyanopyrazine contains significant water and unreacted 2-methylpyrazine. How do I separate them effectively? A: Vacuum fractional distillation is the most robust method for this separation due to the distinct boiling point differences.

  • The Science: 2-Methylpyrazine (bp ~135°C atm) is significantly more volatile than 2-cyanopyrazine (bp ~235°C atm / 84-87°C @ 20 mmHg).[1][2] Water must be removed prior to high-temperature distillation to prevent hydrolysis of the nitrile to the amide.[2]

  • Protocol:

    • Drying: Dry the organic extract thoroughly over anhydrous Sodium Sulfate (

      
      ). If water content remains >0.5%, perform an azeotropic distillation using Toluene.
      
    • Vacuum Setup: Use a fractional column (Vigreux or packed column) to ensure clean cut-points.

    • Fractionation:

      • Fore-run: Collect unreacted 2-methylpyrazine (typically distills <60°C @ 20 mmHg).[1][2]

      • Main Fraction: Collect 2-cyanopyrazine at 84–87°C @ 18–20 mmHg .

      • Residue: Stop distillation before the pot runs dry to leave behind high-boiling amides and tars.

Q: I see a white solid precipitating in my condenser during distillation. What is it? A: This is likely Pyrazinamide (mp 188°C) or Ammonium salts , formed via hydrolysis or side reactions.

  • Troubleshooting:

    • Cause: Moisture entered the system or the pot temperature was too high, accelerating hydrolysis.[2]

    • Solution: Ensure the system is strictly anhydrous. Use a heat gun to gently melt the blockage if safe, but prevent it from falling into the receiving flask.[2] If the amide content is high, stop the distillation and filter the pot residue before restarting.[2]

Section 2: Crystallization (Final Polishing)

Q: My distilled product is slightly yellow (98% purity). How can I achieve >99.5% purity for analytical standards? A: Since 2-cyanopyrazine has a melting point of 19–20°C , it is often a liquid at room temperature but can be purified via Low-Temperature Crystallization .[1][2]

  • Solvent Selection:

    Solvent System Suitability Notes
    Toluene ⭐⭐⭐⭐⭐ Excellent for removing tars; good solubility curve.[1][2]
    Ether / Hexane ⭐⭐⭐⭐ Good for precipitating polar impurities.

    | Acetone | ⭐⭐ | Risk of dissolving impurities too well; better for acid derivatives. |

  • Protocol (Low-Temp Recrystallization):

    • Dissolve the distilled oil in a minimum amount of warm Toluene (30–35°C).

    • Cool the solution slowly to room temperature, then transfer to a freezer at -10°C to -20°C .

    • 2-Cyanopyrazine will crystallize as white needles.

    • Filter rapidly using a chilled funnel (to prevent melting) and wash with cold Hexane.

Section 3: Impurity Scavenging

Q: How do I remove Pyrazinecarboxylic acid impurities without hydrolyzing the nitrile? A: Pyrazinecarboxylic acid is a common oxidative byproduct. It can be removed via a controlled basic wash , but pH control is vital.

  • The Risk: Strong bases (NaOH/KOH) will rapidly hydrolyze the nitrile group.

  • The Fix:

    • Dissolve the crude mixture in an organic solvent (e.g., Dichloromethane or Toluene).

    • Wash with a cold, saturated Sodium Bicarbonate (

      
      )  solution. The weak base neutralizes the carboxylic acid (forming the water-soluble salt) without attacking the nitrile.[2]
      
    • Separate the layers immediately and wash the organic layer with brine to remove residual base.

📊 Technical Data Reference

Physical Properties & Separation Parameters

Use these values to calibrate your separation equipment.

CompoundCAS No.[3][4][5]Melting Point (°C)Boiling Point (atm)Boiling Point (Vacuum)Solubility (Water)
2-Cyanopyrazine 19847-12-219–20°C~235°C (est)84–87°C @ 20 mmHg Soluble
2-Methylpyrazine 109-08-0-29°C135°C~55°C @ 20 mmHgSoluble
Pyrazinamide 98-96-4188°C357°CSublimesSoluble
Pyrazinecarboxylic Acid 98-97-5225°C (dec)N/AN/ASoluble

🛠️ Troubleshooting Decision Tree

Use this logic flow to diagnose purity issues after your initial workup.

Troubleshooting Start Problem Identified CheckColor Is Product Colored? (Yellow/Brown) Start->CheckColor CheckPurity Is Purity < 98%? Start->CheckPurity CarbonTreat Action: Activated Carbon Treatment (in hot Toluene) CheckColor->CarbonTreat Yes (Polymers) IdentifyImp Identify Impurity via GC/HPLC CheckPurity->IdentifyImp Redistill Action: Re-distill under N2 (Check Vacuum leaks) CarbonTreat->Redistill If color persists IsAcid Impurity: Carboxylic Acid IdentifyImp->IsAcid IsAmide Impurity: Amide IdentifyImp->IsAmide IsStart Impurity: 2-Methylpyrazine IdentifyImp->IsStart WashBicarb Action: Wash w/ cold NaHCO3 IsAcid->WashBicarb FilterSolid Action: Chill & Filter Solids (Amide is less soluble) IsAmide->FilterSolid ToppDistill Action: Topping Distillation (Remove light fraction) IsStart->ToppDistill

Caption: Figure 2.[1][2] Decision logic for remediating specific impurity profiles in pyrazine carbonitriles.

📚 References

  • Preparation of 2-Cyanopyrazine . Shanghai Yearn Chemical Science-Tech Co., Ltd.[1][2][5] Retrieved from [Link][1]

  • Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine . National Institutes of Health (PMC). Retrieved from [Link]

  • Process for preparing cyanopyrazine . European Patent Office (EP0698603A1). Retrieved from [Link]

  • Purification by Crystallization . University of Rochester, Department of Chemistry. Retrieved from [Link]

Sources

Optimizing temperature conditions for SNAr reactions on chloropyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazine Functionalization Series Topic: Optimizing Temperature Conditions for SNAr Reactions on Chloropyrazines Ticket ID: PYRZ-OPT-2024-001 Status: Open / Technical Advisory

Executive Summary

Chloropyrazines are critical scaffolds in medicinal chemistry, particularly for kinase inhibitors and antimicrobials. Unlike their more reactive pyrimidine cousins, chloropyrazines often possess higher activation energy barriers for Nucleophilic Aromatic Substitution (SNAr), necessitating precise thermal management. This guide addresses the kinetic bottlenecks, thermodynamic pitfalls (regioselectivity loss), and side-reaction mitigation strategies associated with temperature optimization.

Part 1: The Kinetic Landscape (Expert Analysis)

To troubleshoot effectively, one must understand the underlying causality. The rate-determining step in chloropyrazine SNAr is typically the formation of the Meisenheimer Complex (addition of the nucleophile), not the elimination of the chloride.

The "Pyrazine Drag" Effect: While 2- and 4-chloropyrimidines react rapidly due to the cooperative electron-withdrawing power of two nitrogen atoms in a 1,3-relationship, 2-chloropyrazine (1,4-relationship) is comparatively less electron-deficient at the carbon center. Consequently, standard protocols transferred from pyrimidine chemistry often fail (low conversion) if the temperature is not adjusted upward by 20–40°C [1].

Visualizing the Reaction Pathway

The following diagram illustrates the energy landscape users must navigate. Note how temperature provides the kinetic energy to surmount


, but excessive heat risks accessing the higher-energy decomposition pathway.

SNAr_Energy_Profile Reactants Reactants (Chloropyrazine + Nu) TS1 Transition State 1 (High Energy) Reactants->TS1 Heat Input (Activation Energy) Intermediate Meisenheimer Complex TS1->Intermediate TS2 Transition State 2 (Elimination) Intermediate->TS2 SideProducts Hydrolysis/Polymer (Thermal Degradation) Intermediate->SideProducts T > 140°C or Wet Solvent Products Product (Aminopyrazine) TS2->Products

Figure 1: Reaction coordinate diagram showing the activation barrier for Meisenheimer complex formation and the divergence point for thermal degradation.

Part 2: Optimization Protocols

Do not rely on "standard reflux." Use these specific protocols to determine the optimal window for your specific substrate/nucleophile pair.

Protocol A: The Thermal Gradient Screen (Conventional)

Best for: Initial scale-up and regioselectivity determination.

  • Preparation: Prepare 5 vials containing 0.2 mmol Chloropyrazine, 1.2 eq Nucleophile, and 2.0 eq Base (DIPEA or Cs₂CO₃) in 1 mL dry DMSO or NMP.

  • The Gradient: Set heating block to the following distinct zones:

    • Zone 1: 25°C (RT) – Baseline for highly reactive thiols.

    • Zone 2: 60°C – Standard amine activation.

    • Zone 3: 90°C – Required for sterically hindered amines.

    • Zone 4: 120°C – High barrier substrates.

    • Zone 5: 150°C – Stress test (Watch for decomposition).

  • Sampling: Aliquot 20 µL at t=1h and t=4h. Quench in MeCN/Water (1:1).

  • Analysis: Analyze via UPLC-MS. Plot Conversion vs. Temperature.

    • Target: The lowest temperature yielding >80% conversion within 4 hours.

Protocol B: Microwave-Assisted Kinetic Burst

Best for: Unreactive substrates (e.g., electron-rich anilines) or library synthesis. Microwave irradiation is superior for chloropyrazines because it minimizes the time the reaction spends in the "thermal degradation zone" (slow ramp-up) [2].

  • Vessel: 2-5 mL microwave-transparent vial (Pyrex/Quartz).

  • Solvent: NMP or DMF (High tan δ values for efficient coupling).

  • Parameters:

    • Mode: Dynamic (Hold Temperature).

    • Set Point: 140°C.

    • Ramp Time: 2 minutes (Fast ramp is critical).

    • Hold Time: 10–20 minutes.

    • Stirring: High (prevent hot spots).

  • Cooling: Compressed air cooling immediately post-reaction to freeze equilibrium.

Comparative Data: Thermal vs. Microwave (2-chloropyrazine + Morpholine)

Condition Temperature Time Conversion Yield Notes
Thermal 80°C 12 h 65% 58% Incomplete; some hydrolysis observed.
Thermal 110°C 4 h 95% 82% Good conversion, slight darkening (oligomers).

| Microwave | 140°C | 15 min | >98% | 91% | Optimal. Kinetic burst overcomes barrier cleanly. |

Part 3: Troubleshooting Guide (FAQ)

Q1: I am running a reaction on 2,3-dichloropyrazine. At 80°C, I get a 60:40 mixture of regioisomers. How do I improve selectivity? Diagnosis: You are operating under thermodynamic control where the energy difference between the C2 and C3 transition states is negligible. Solution:

  • Lower the Temperature: Drop to 0°C or -20°C.

  • Change the Base: Switch from a carbonate base to a non-nucleophilic organic base (e.g., DIPEA) to prevent local heating effects on the surface of solid bases.

  • Mechanism Check: The C2 position is typically more reactive due to the inductive effect of the adjacent chlorine at C3. Lowering the temperature favors this kinetic product [3].

Q2: My reaction shows 100% consumption of starting material, but the product peak is small. I see a large peak with M+16 mass. Diagnosis: Hydrolysis. The chloride has been displaced by hydroxide (from wet solvent/base) or water. This is a common side reaction in electron-deficient heterocycles at high temperatures [4]. Solution:

  • Dry Solvents: Ensure DMSO/DMF is anhydrous (<50 ppm water).

  • Base Quality: Cs₂CO₃ is hygroscopic. Flame-dry it or switch to anhydrous K₃PO₄.

  • Temp Limit: Do not exceed 100°C if strictly anhydrous conditions cannot be guaranteed.

Q3: Even at 120°C, my aniline nucleophile is not reacting with 2-chloropyrazine. Diagnosis: Electronic mismatch. The aniline is a poor nucleophile, and the pyrazine is not sufficiently activated. Solution:

  • Acid Catalysis: Add 10–20 mol% Brønsted acid (e.g., HCl or TFA) or a Lewis Acid (ZnCl₂). This protonates/coordinates the pyrazine nitrogen, significantly lowering the LUMO energy and accelerating the reaction without requiring dangerous temperatures [5].

  • Transition to Buchwald-Hartwig: If SNAr fails >130°C, switch to Pd-catalyzed amination.

Part 4: Decision Logic for Optimization

Use this flowchart to determine your next experimental move.

Optimization_Logic Start Start: Standard S_NAr (80°C, 2h) CheckConv Check Conversion Start->CheckConv LowConv < 20% Conversion CheckConv->LowConv No reaction GoodConv > 80% Conversion CheckConv->GoodConv Success Mixed Mixture/Side Products CheckConv->Mixed Dirty profile Action_Heat Increase T to 120°C or use Microwave LowConv->Action_Heat Steric hindrance? Action_Acid Add Acid Catalyst (Activate Substrate) LowConv->Action_Acid Electronic deactivation? Action_Cool Lower T to 0-20°C (Kinetic Control) Mixed->Action_Cool Regio-isomers? Action_Dry Dry Solvent/Base (Prevent Hydrolysis) Mixed->Action_Dry Hydrolysis (M+16)?

Figure 2: Decision tree for troubleshooting SNAr reaction outcomes.

References

  • Evaluation of Heterocycle Reactivity in SNAr

    • Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr).[1]

    • Source:Chemical Science, 2022.[2]

    • URL:[Link]

  • Microwave Acceleration Effects

    • Title: Theory of Microwave Heating for Organic Synthesis.[3][4]

    • Source: CEM Corpor
    • URL:[Link]

  • Regioselectivity in Dichloro-Systems

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (Analogous Mechanism).
    • Source: WuXi AppTec, QM Magic Class Chapter 29.
    • URL:[Link]

  • Hydrolysis Side Reactions

    • Title: Nucleophilic aromatic substitution reactions of chloroazines with bisulfide and polysulfides (Hydrolysis Context).
    • Source:Environmental Science & Technology, 2002.
    • URL:[Link]

  • Acid Catalysis in SNAr

    • Title: Directed nucleophilic aromatic substitution reaction (Acid/Base Roles).
    • Source:Chemical Science, 2020.
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of Nitrile and Amino Groups in Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Pyrazine derivatives, a class of heterocyclic compounds with significant applications in pharmaceuticals, flavorings, and functional materials, often incorporate key functional groups that dictate their chemical behavior and biological activity. Among these, the nitrile (C≡N) and amino (-NH₂) groups are of particular interest. Infrared (IR) spectroscopy provides a powerful, non-destructive method for identifying and characterizing these functional groups. This guide offers an in-depth comparison of the IR spectral features of nitrile and amino-substituted pyrazines, supported by experimental data and established methodologies, to aid in the accurate interpretation of their vibrational spectra.

The Foundational Principles of IR Spectroscopy in Pyrazine Analysis

Infrared spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of its chemical bonds.[1] These vibrations occur at specific frequencies corresponding to the energy of the absorbed radiation. The frequency of vibration is primarily determined by the masses of the bonded atoms and the strength of the bond between them.[2] For pyrazine compounds, the characteristic vibrations of the aromatic ring and its substituents provide a unique "fingerprint," allowing for detailed structural elucidation.

The pyrazine ring itself exhibits a series of characteristic stretching and bending vibrations. The C-C and C-N stretching vibrations of the pyrazine ring are typically observed in the 1625-1300 cm⁻¹ region.[3][4] The positions and intensities of these bands can be influenced by the nature and position of substituents on the ring.

Comparative Analysis of Nitrile and Amino Group Vibrations in Pyrazines

The nitrile and amino groups, when attached to a pyrazine ring, give rise to distinct and characteristic absorption bands in the IR spectrum. Understanding the typical frequency ranges and the factors that influence them is crucial for accurate spectral interpretation.

The Nitrile (C≡N) Group: A Sharp Indicator

The nitrile group is characterized by its strong and sharp absorption band arising from the C≡N stretching vibration. This peak is typically found in a relatively uncongested region of the spectrum, making it a reliable diagnostic marker.

For aromatic nitriles, such as cyanopyrazine, the C≡N stretching frequency is generally observed in the range of 2240–2220 cm⁻¹. The conjugation of the nitrile group with the pyrazine ring leads to a slight decrease in the absorption frequency compared to aliphatic nitriles.[5] This is due to the delocalization of π-electrons, which slightly weakens the C≡N bond.[6]

  • Key Vibrational Mode: C≡N stretch

  • Typical Frequency Range (Aromatic): 2240–2220 cm⁻¹[7]

  • Intensity: Strong and sharp[8]

The electronic nature of other substituents on the pyrazine ring can further influence the C≡N stretching frequency. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups can cause a slight decrease.

The Amino (-NH₂) Group: A Tale of Two Stretches

Primary amines, such as 2-aminopyrazine, are distinguished by the presence of two N-H stretching bands in the 3500–3300 cm⁻¹ region.[2] These two bands arise from the asymmetric and symmetric stretching vibrations of the two N-H bonds.[9]

  • Asymmetric N-H Stretch: Occurs at a higher frequency (typically 3500-3400 cm⁻¹).[10]

  • Symmetric N-H Stretch: Occurs at a lower frequency (typically 3400-3300 cm⁻¹).[10]

The presence of two distinct peaks in this region is a definitive indicator of a primary amine.[11] In aromatic amines like 2-aminopyrazine, these absorptions are typically observed at slightly higher frequencies compared to their aliphatic counterparts.[10]

Beyond the stretching vibrations, the amino group also exhibits characteristic bending vibrations:

  • N-H Bending (Scissoring): A strong absorption in the 1650–1580 cm⁻¹ region.[2] This band can sometimes be mistaken for a C=C stretching vibration, so careful analysis of the entire spectrum is necessary.

  • N-H Wagging: A broad band in the 910–665 cm⁻¹ region.[2]

Hydrogen bonding can significantly impact the N-H stretching vibrations, causing them to broaden and shift to lower frequencies.[2] The extent of this shift can provide insights into the intermolecular and intramolecular interactions within the sample.

Data Summary: A Side-by-Side Comparison

The following table summarizes the key IR absorption frequencies for nitrile and amino groups in pyrazine compounds, based on available spectral data for 2-aminopyrazine and pyrazine-2-carbonitrile.

Functional GroupVibrational Mode2-Aminopyrazine (cm⁻¹)Pyrazine-2-carbonitrile (cm⁻¹)General Range (Aromatic) (cm⁻¹)Intensity
**Amino (-NH₂) **Asymmetric N-H Stretch~3440-3500-3400[10]Medium-Strong
Symmetric N-H Stretch~3320-3400-3300[10]Medium-Strong
N-H Bend (Scissoring)~1620-1650-1580[2]Strong
C-N Stretch~1315-1335-1250[2]Strong
Nitrile (C≡N) C≡N Stretch-~22402240-2220[7]Strong, Sharp

Note: The exact peak positions can vary depending on the sample preparation method and the physical state of the sample (solid, liquid, or gas).

Visualizing the Vibrational Landscape

The following diagrams illustrate the key structural features and the expected IR absorption regions for aminopyrazine and cyanopyrazine.

Aminopyrazine cluster_molecule 2-Aminopyrazine cluster_ir Characteristic IR Peaks mol N1=CC=C(N)C=N1 stretch N-H Stretches Asymmetric: ~3440 cm⁻¹ Symmetric: ~3320 cm⁻¹ bend N-H Bend ~1620 cm⁻¹ cn_stretch C-N Stretch ~1315 cm⁻¹

Caption: Key IR absorption regions for 2-Aminopyrazine.

Cyanopyrazine cluster_molecule Pyrazine-2-carbonitrile cluster_ir Characteristic IR Peak mol N1=CC=C(C#N)C=N1 cn_triple_stretch C≡N Stretch ~2240 cm⁻¹

Caption: Characteristic IR absorption for Pyrazine-2-carbonitrile.

Experimental Protocol: Acquiring High-Quality IR Spectra

To obtain reliable and reproducible IR spectra of pyrazine compounds, a systematic experimental approach is essential. The choice of sampling technique depends on the physical state of the sample.

Step-by-Step Methodology for Solid Samples (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a versatile technique for analyzing solid samples with minimal preparation.[12]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Preparation: Place a small amount of the solid pyrazine compound directly onto the ATR crystal.

  • Applying Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Workflow Diagram for ATR-FTIR Analysis

ATR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Process Data (Ratio to Background) E->F G Clean Crystal F->G

Caption: Standard workflow for ATR-FTIR analysis of solid samples.

Conclusion

The nitrile and amino groups in pyrazine compounds exhibit highly characteristic and readily identifiable peaks in their IR spectra. The sharp, intense C≡N stretch of the nitrile group and the distinctive pair of N-H stretching bands of the primary amino group serve as reliable diagnostic markers. By understanding the typical frequency ranges of these vibrations and the factors that can influence their positions, researchers can confidently elucidate the structures of novel pyrazine derivatives. The application of standardized experimental protocols, such as ATR-FTIR, ensures the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in the pharmaceutical and chemical industries.

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A Comparative Analysis of the Biological Activities of Pyrazine vs. Pyridine Carbonitriles: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of therapeutic success. Among the myriad of available cores, pyrazine and pyridine carbonitriles have emerged as privileged structures, demonstrating a broad spectrum of biological activities. This guide provides an in-depth, objective comparison of the biological activities of these two important classes of compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

Introduction: The Subtle Distinction with Profound Implications

Pyrazine and pyridine are both six-membered aromatic heterocycles containing nitrogen atoms. The key distinction lies in the placement of these nitrogens: pyridine contains one nitrogen atom, while pyrazine possesses two nitrogen atoms in a 1,4-para arrangement.[1] This seemingly minor structural alteration has profound implications for the electronic properties, hydrogen bonding capacity, and overall pharmacology of the resulting carbonitrile derivatives. Pyrazine is less basic than pyridine and is often employed as a bioisostere for pyridine, benzene, and pyrimidine in drug design.[2][3] The carbonitrile (-CN) group, a potent electron-withdrawing group and hydrogen bond acceptor, further enhances the drug-like properties of these scaffolds.

Comparative Biological Activities: A Therapeutic Overview

The biological activities of pyrazine and pyridine carbonitriles span a wide range of therapeutic areas. Below is a comparative analysis of their most prominent activities, supported by experimental findings.

Anticancer Activity

Both pyrazine and pyridine carbonitriles are extensively explored as anticancer agents, often targeting key enzymes and signaling pathways involved in cancer progression.[4][5]

Pyrazine Carbonitriles: These compounds have demonstrated significant potential as kinase inhibitors.[4] For instance, certain pyrazine-2-carbonitrile derivatives act as potent inhibitors of Checkpoint Kinase 1 (CHK1), a crucial regulator of the cell cycle, with IC50 values in the nanomolar range.[4] The pyrazine nitrogen atoms frequently serve as hydrogen bond acceptors, interacting with the hinge region of kinase proteins.[2]

Pyridine Carbonitriles: This class of compounds has also yielded numerous potent anticancer agents.[6] Notably, pyridine-3-carbonitrile derivatives have been shown to possess significant cytotoxic activity against various cancer cell lines.[7] Structure-activity relationship (SAR) studies have revealed that the nitrile substituent at the 3-position of the pyridine ring is often essential for this activity.[7] Furthermore, certain 3-cyanopyridine derivatives have been identified as inhibitors of Pim-1 kinase, a proto-oncogene implicated in several cancers.[8]

Comparative Insight: While both scaffolds are effective in targeting cancer cells, the specific kinase inhibitory profiles can differ. The additional nitrogen in the pyrazine ring can alter the molecule's dipole moment and hydrogen bonding potential, leading to different binding affinities and selectivities for various kinase targets.

Data Presentation: Anticancer Activity of Representative Compounds

Compound ClassTargetRepresentative CompoundIC50 ValueCell LineReference
Pyrazine CarbonitrileCHK1Prexasertib (ly2606368)1 nM-[4]
Pyridine CarbonitrilePDE3A4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile3.76 nM-[9]
Pyridine CarbonitrileCytotoxicity4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrileNot specifiedVarious[7]
Antimicrobial Activity

The threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Both pyrazine and pyridine carbonitriles have shown promise in this area.

Pyrazine Carbonitriles: Derivatives of pyrazine have been reported to possess antibacterial and antifungal properties. The pyrazine ring is a component of several natural and synthetic compounds with antimicrobial activity.

Pyridine Carbonitriles: A variety of pyridine-3-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial activity, with some compounds showing promising results against both Gram-positive and Gram-negative bacteria.[10][11]

Comparative Insight: Direct comparative studies are limited; however, the ability of both scaffolds to be readily functionalized allows for the optimization of antimicrobial activity. The choice between a pyrazine or pyridine core may depend on the specific microbial target and the desired physicochemical properties of the final compound.

Experimental Protocols: A Guide to Key Assays

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the biological activities of pyrazine and pyridine carbonitriles.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and kinase buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time. f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The use of a recombinant kinase allows for a direct assessment of the compound's effect on the target enzyme without the complexity of a cellular environment. The choice of substrate and ATP concentration should be optimized for each kinase to ensure the assay is running under Michaelis-Menten conditions.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.

Methodology:

  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Trustworthiness of the Protocol: The MTT assay is a well-established and reliable method for assessing cell viability. Including positive (e.g., a known cytotoxic drug) and negative controls ensures the validity of the results.

Visualization of Key Concepts

Bioisosteric Replacement of Pyridine with Pyrazine

The concept of bioisosterism is fundamental to understanding the comparative activities of these two scaffolds.[2] Pyrazine is often used as a bioisostere of pyridine to modulate a compound's physicochemical and pharmacological properties.

Bioisosterism Pyridine Pyridine Scaffold Pyrazine Pyrazine Scaffold Pyridine->Pyrazine Bioisosteric Replacement Properties Altered Properties: - Basicity - Dipole Moment - H-Bonding - Metabolic Stability Pyrazine->Properties Activity Modulated Biological Activity Properties->Activity

Caption: Bioisosteric replacement of a pyridine with a pyrazine ring can alter key physicochemical properties, leading to modulated biological activity.

General Kinase Inhibition Workflow

The inhibition of protein kinases is a common mechanism of action for both pyrazine and pyridine carbonitriles.

Kinase_Inhibition_Workflow cluster_assay In Vitro Assay cluster_cell Cell-Based Assay Compound Pyrazine/Pyridine Carbonitrile Inhibition Kinase Inhibition Compound->Inhibition Kinase Target Kinase Kinase->Inhibition IC50 IC50 Determination Inhibition->IC50 Treatment Compound Treatment IC50->Treatment Informs Concentration CellLine Cancer Cell Line CellLine->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Cytotoxicity Cytotoxicity (IC50) Viability->Cytotoxicity

Caption: A typical workflow for evaluating the kinase inhibitory activity of pyrazine and pyridine carbonitriles, from in vitro assays to cell-based cytotoxicity assessments.

Conclusion: Guiding Future Drug Discovery Efforts

Both pyrazine and pyridine carbonitriles represent highly valuable scaffolds in the pursuit of novel therapeutics. The choice between these two heterocycles is not arbitrary but a strategic decision based on the desired biological target and pharmacokinetic profile. While pyridine carbonitriles have a longer history and a broader representation in approved drugs, pyrazine carbonitriles offer unique electronic and steric properties that can be exploited to achieve enhanced potency, selectivity, and metabolic stability.

This guide has provided a comparative overview of their biological activities, supported by experimental data and protocols. By understanding the subtle yet significant differences between these two classes of compounds, drug discovery professionals can make more informed decisions in the design and development of the next generation of innovative medicines.

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A Senior Application Scientist's Guide to the Synthesis and Validation of 3-(4-Aminophenoxy)pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the synthesis and validation of 3-(4-Aminophenoxy)pyrazine-2-carbonitrile. The protocols and validation strategies detailed herein are designed to ensure the highest degree of scientific integrity, providing a self-validating framework for the production of this compound for research and development purposes.

Introduction: The Importance of Validated Synthesis in Drug Discovery

3-(4-Aminophenoxy)pyrazine-2-carbonitrile is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. The pyrazine core is a key pharmacophore, and its derivatives have shown promise in a range of therapeutic areas.[1][2] The reliable synthesis and rigorous characterization of this molecule are paramount to ensure the validity of downstream biological screening and preclinical studies. This guide outlines a robust synthetic protocol and a comprehensive analytical validation workflow, comparing the synthesized product against a reference standard to ensure its identity, purity, and quality. The principles of analytical method validation are grounded in the International Council for Harmonisation (ICH) guidelines, which provide a framework for ensuring that analytical procedures are fit for their intended purpose.[3][4][5][6][7][8]

I. Synthesis of 3-(4-Aminophenoxy)pyrazine-2-carbonitrile

The synthesis of 3-(4-Aminophenoxy)pyrazine-2-carbonitrile can be achieved through a nucleophilic aromatic substitution reaction. This approach involves the displacement of a suitable leaving group on the pyrazine ring with the hydroxyl group of 4-aminophenol. A common and effective precursor for this reaction is 3-chloropyrazine-2-carbonitrile.

Experimental Protocol: Synthesis

Reaction Scheme:

Materials:

  • 3-Chloropyrazine-2-carbonitrile

  • 4-Aminophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-aminophenol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes to form the phenoxide.

  • Add 3-chloropyrazine-2-carbonitrile (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Causality of Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 4-aminophenol, forming the more nucleophilic phenoxide. This is crucial for the subsequent nucleophilic attack on the electron-deficient pyrazine ring.

  • Solvent: DMF is an excellent polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction. Its high boiling point allows the reaction to be conducted at elevated temperatures, increasing the reaction rate.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.

Synthesis Workflow Diagram

cluster_synthesis Synthesis Workflow start Start reactants Combine 3-chloropyrazine-2-carbonitrile, 4-aminophenol, and K2CO3 in DMF start->reactants heating Heat reaction mixture at 80°C reactants->heating monitoring Monitor reaction by TLC heating->monitoring workup Aqueous workup and extraction with ethyl acetate monitoring->workup Reaction complete purification Column Chromatography workup->purification product 3-(4-Aminophenoxy)pyrazine-2-carbonitrile purification->product cluster_validation Analytical Validation Workflow synthesized_product Synthesized 3-(4-Aminophenoxy)pyrazine-2-carbonitrile hplc HPLC Analysis (Purity, Impurities) synthesized_product->hplc nmr NMR Spectroscopy (¹H and ¹³C for Structure) synthesized_product->nmr ms Mass Spectrometry (Molecular Weight) synthesized_product->ms reference_standard Certified Reference Standard reference_standard->hplc reference_standard->nmr reference_standard->ms comparison Compare Data hplc->comparison nmr->comparison ms->comparison pass Product Validated comparison->pass Data Matches & Meets Criteria fail Further Purification/Re-synthesis comparison->fail Data Mismatch or Fails Criteria

Sources

A Senior Application Scientist's Guide to the Elemental and Compositional Verification of Aminophenoxy Pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development, the unambiguous characterization of an Active Pharmaceutical Ingredient (API) is the bedrock of safety, efficacy, and regulatory compliance. For novel molecular entities like aminophenoxy pyrazines—a class of compounds with significant therapeutic potential—verifying the precise elemental composition is not merely a quality control checkpoint; it is a fundamental validation of the synthetic pathway and the molecular identity itself.

This guide provides an in-depth comparison of the critical analytical techniques used to confirm the elemental integrity of aminophenoxy pyrazine APIs. We move beyond simple procedural lists to explore the causality behind methodological choices, offering a framework for building a self-validating analytical workflow. The discussion is structured to guide researchers, analytical scientists, and drug development professionals in selecting and integrating the most appropriate techniques to build a complete compositional profile, from bulk stoichiometry to trace elemental impurities.

Part 1: Foundational Stoichiometry via Combustion Analysis (CHNS)

The first question in API verification is fundamental: Does the bulk material match its theoretical molecular formula? Combustion analysis, a classic and robust technique, remains the gold standard for answering this question with high precision.[1][2]

The Principle of Combustion Analysis

The method is elegantly straightforward, relying on the complete combustion of the aminophenoxy pyrazine sample in an oxygen-rich environment at high temperatures (typically ≥900°C).[1][3] This process, based on the Pregl-Dumas method, quantitatively converts the constituent elements into simple, stable gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).[3] These gases are then meticulously separated, often by gas chromatography, and measured by a thermal conductivity detector (TCD).[3][4] The resulting signal is proportional to the concentration of each gas, allowing for the calculation of the mass percentage of each element in the original sample.

Causality of Choice: For verifying the identity and purity of a newly synthesized batch of an aminophenoxy pyrazine, combustion analysis is indispensable. Its speed, low cost, and high accuracy in determining the mass fractions of the core organic elements provide the most direct confirmation of the empirical formula.[1][3] A significant deviation from the theoretical percentages of C, H, and N would immediately indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Experimental Protocol: CHNS Analysis
  • Calibration: The analyzer is calibrated using a certified organic standard with a known, stable elemental composition (e.g., Acetanilide). This step is critical for ensuring the trustworthiness of the quantitative data.

  • Sample Preparation: A small, precise amount of the aminophenoxy pyrazine sample (typically 1-3 mg) is weighed into a clean tin capsule. The capsule is then folded to ensure no sample is lost and to facilitate complete combustion.

  • Introduction & Combustion: The encapsulated sample is introduced into the combustion furnace via an autosampler. The tin capsule promotes a flash combustion, raising the temperature to approximately 1800°C, ensuring the complete and instantaneous breakdown of the organic matrix.

  • Reduction & Gas Separation: The resulting mixture of gases passes through a reduction tube (often containing copper) to remove excess oxygen and convert nitrogen oxides (NOₓ) back to N₂. The gases (He carrier, CO₂, H₂O, N₂, SO₂) then flow through a chromatographic column that separates them based on their physical and chemical properties.

  • Detection & Quantification: The separated gases elute from the column at different times and pass through the TCD. The detector measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, generating a signal for each element.

  • Data Analysis: The instrument's software integrates the signal peaks and, using the calibration data, calculates the weight percentage of C, H, N, and S in the original sample. This experimental result is then compared directly with the theoretical values for the target aminophenoxy pyrazine molecule.

Caption: Workflow for CHNS Combustion Analysis.

Part 2: Surface Chemistry and Bonding States with X-ray Photoelectron Spectroscopy (XPS)

While combustion analysis confirms bulk composition, the surface chemistry of an API can profoundly impact its performance, affecting properties like dissolution rate, stability, and powder flowability.[5] X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is the premier technique for investigating this critical surface region.[6][7][8]

The Principle of XPS

XPS is a surface-sensitive technique that analyzes the top 5-10 nanometers of a sample.[9] The sample is irradiated with a beam of monochromatic X-rays, causing the emission of core-level electrons.[7] The kinetic energy of these ejected photoelectrons is measured. Because each element has a unique set of core electron binding energies, the resulting spectrum provides a quantitative elemental composition of the surface.[9]

Crucially, the exact binding energy of an electron is slightly altered by its chemical environment (i.e., the bonds it forms with neighboring atoms). This "chemical shift" allows XPS to provide not just elemental identity but also invaluable information about oxidation states and functional groups.[7][10]

Causality of Choice: For an aminophenoxy pyrazine, XPS offers insights unattainable by other methods. It can verify that the surface composition is consistent with the bulk, ruling out surface contamination or segregation. Furthermore, high-resolution scans of the Nitrogen (N 1s) peak can potentially distinguish between the different nitrogen environments in the molecule—for example, the two nitrogens within the pyrazine ring versus the nitrogen in the amino group.[11][12] This provides a powerful, non-destructive confirmation of the surface molecular structure.

Experimental Protocol: XPS Analysis
  • Sample Mounting: A small amount of the aminophenoxy pyrazine powder is mounted onto a sample holder, typically using double-sided conductive tape.

  • UHV Introduction: The sample is introduced into an ultra-high vacuum (UHV) chamber (pressures <10⁻⁷ Pa). UHV is essential to prevent gas molecules in the air from scattering the photoelectrons on their path to the detector.

  • Survey Scan: A low-resolution survey scan is first performed across a wide range of binding energies. This scan detects all elements present on the surface (except H and He) and allows for their quantification.[9]

  • High-Resolution Scans: High-resolution scans are then acquired for the specific elements of interest (e.g., C 1s, O 1s, N 1s). These scans are collected with higher energy resolution to reveal the subtle chemical shifts.

  • Data Analysis & Deconvolution: The high-resolution spectra are analyzed using specialized software. The peaks are often composed of several overlapping components corresponding to different chemical states. A process called deconvolution, or peak fitting, is used to separate and quantify these individual components, allowing for the assignment of specific functional groups.[10]

Caption: Workflow for XPS Surface Analysis.

Part 3: Trace Elemental Impurities via ICP-MS

Beyond the primary composition, the safety of an API is paramount. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) Q3D guidelines and pharmacopeias like the USP <232>, mandate strict control over elemental impurities.[13][14] These impurities can originate from catalysts, manufacturing equipment, or raw materials and may be toxic even at trace levels.[15]

The Principle of Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace and ultra-trace elemental impurities.[16] The process begins by converting the solid aminophenoxy pyrazine sample into a liquid solution, typically via acid digestion. This solution is then nebulized into a fine aerosol and introduced into an argon plasma torch operating at temperatures of 6,000-10,000 K. The intense heat desolvates, atomizes, and ionizes the elements in the sample. These newly formed ions are then extracted into a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector counts the ions for each element, allowing for extremely sensitive quantification.

Causality of Choice: The key advantage of ICP-MS is its extraordinary sensitivity, with detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[16] This capability is essential to ensure compliance with the low Permitted Daily Exposure (PDE) limits set by ICH Q3D for toxic elements like arsenic (As), cadmium (Cd), mercury (Hg), and lead (Pb), as well as for residual catalyst metals (e.g., Pd, Pt, Ru).[13][16] It can rapidly screen for a wide range of elements in a single analysis, making it a powerful and efficient tool for regulatory safety testing.[16]

Experimental Protocol: ICP-MS Analysis
  • Sample Digestion: A precisely weighed amount of the aminophenoxy pyrazine API is digested in a closed vessel with high-purity acids (e.g., nitric acid, hydrochloric acid) using microwave energy. This process completely dissolves the organic matrix, leaving the elemental impurities in a clear aqueous solution. A blank (acid only) and a control standard are prepared alongside the sample.

  • Calibration: The instrument is calibrated using a series of certified multi-element standards of known concentrations spanning the expected range of the impurities.

  • Sample Introduction: The digested sample solution is introduced into the instrument's nebulizer, which creates an aerosol that is swept into the argon plasma.

  • Ionization & Mass Separation: The elements are ionized in the plasma torch. The ions are then focused through a series of cones into the mass spectrometer, where they are separated by a quadrupole or other mass analyzer.

  • Detection & Quantification: An electron multiplier detector counts the ions arriving at each mass-to-charge ratio. The software compares these counts to the calibration curve to determine the concentration of each elemental impurity in the sample.

  • Data Analysis: The final concentrations (in µg/g or ppb) are compared against the control limits established by the ICH Q3D guidelines for the specific drug product's route of administration.[14][17]

Caption: Workflow for ICP-MS Elemental Impurity Analysis.

Comparative Guide: Selecting the Right Technique

The choice of analytical technique is driven entirely by the question being asked. No single method provides a complete picture; they are complementary, and their integrated use constitutes a robust verification strategy.

FeatureCombustion Analysis (CHNS)X-ray Photoelectron Spectroscopy (XPS)Inductively Coupled Plasma - MS (ICP-MS)
Primary Goal Verify bulk elemental formula and purityAnalyze surface chemistry and bonding statesQuantify trace elemental impurities
Analytical Target Bulk Sample (entire material)Surface Only (top 5-10 nm)Bulk Sample (after digestion)
Key Elements C, H, N, S, OAll elements except H, HeMost of the periodic table
Sensitivity Percent (%) level~0.1 atomic % (1 part per thousand)ppb - ppt (parts per billion/trillion)
Information Provided Stoichiometric Ratios (e.g., %C, %N)Elemental identity & Chemical State (bonding)Precise concentration of trace elements
Sample Destruction Yes (Combusted)No (Non-destructive)Yes (Digested in acid)
Core Application for Aminophenoxy Pyrazines Identity Confirmation: Does the molecule have the correct C:H:N ratio?Performance Insight: Is the surface chemically pure? Are functional groups intact?Safety & Compliance: Does the API meet ICH Q3D impurity limits?

Conclusion: An Integrated Strategy for Complete Verification

The elemental analysis and composition verification of a novel API such as an aminophenoxy pyrazine demands a multi-faceted analytical approach. These three techniques—Combustion Analysis, XPS, and ICP-MS—form a powerful, self-validating triad that addresses the critical attributes of identity, performance, and safety.

  • Combustion Analysis serves as the foundational check, confirming that the synthesized bulk material aligns with its theoretical molecular formula.

  • XPS provides a crucial microscopic view, ensuring the surface chemistry—the interface with the outside world—is correct and uncompromised, which is vital for predicting formulation behavior and bioavailability.

  • ICP-MS acts as the final safety gatekeeper, delivering the ultra-high sensitivity required to meet the stringent global regulatory standards for elemental impurities.

By integrating the data from these distinct yet complementary methods, researchers and drug development professionals can build a comprehensive and defensible characterization package, ensuring the quality, purity, and safety of the aminophenoxy pyrazine API from initial synthesis to final product release.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]

  • Analysis of ICH Q3D Guideline for Elemental Impurities in Drug Products Using ICP-MS. (2023). AZoM. [Link]

  • ELEMENTAL ANALYSIS - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). EOLSS. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP. [Link]

  • Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent Technologies. [Link]

  • Elemental analysis. Wikipedia. [Link]

  • Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233 using the Exam. Analytik Jena. [Link]

  • ICP-MS vs ICP-OES analysis: choosing the right elemental impurity testing method. QbD Group. [Link]

  • Identification of Components in Pharmaceuticals GMP at Tentamus Pharma UK. Tentamus. [Link]

  • Quantification of Active Pharmaceutical Ingredients by XPS. EAG Laboratories. [Link]

  • Analysis of Elemental Impurities in Oral Drug Products Using ICPMS-2040/2050 ―ICH Q3D. Shimadzu. [Link]

  • Elemental analysis: operation & applications. Elementar. [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. [Link]

  • Validation of Metal Impurities in Drug Products. American Laboratory. [Link]

  • Analysis of active ingredients for the production of medicines. Netpharmalab. [Link]

  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. [Link]

  • X-ray Photoelectron Spectroscopy (XPS): Principles, Data Interpretation, and Applications. Proteomics & Metabolomics. [Link]

  • X-ray Photoelectron Spectroscopy | XPS-ESCA. EAG Laboratories. [Link]

  • X-ray photoelectron spectroscopy. Wikipedia. [Link]

  • XPS, Chemical Mapping. SPECSGROUP. [Link]

  • XPS as an advanced method for analysis of organic materials. DMSRE. [Link]

  • Correlation analysis in X-ray photoemission spectroscopy. UCL Discovery. [Link]

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Thermal analysis (TGA/DSC) of 3-(4-Aminophenoxy)pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Thermal Analysis of 3-(4-Aminophenoxy)pyrazine-2-carbonitrile for Pharmaceutical Development

Introduction: Why Thermal Analysis is Critical for Novel APIs

In the landscape of pharmaceutical development, understanding the physicochemical properties of an Active Pharmaceutical Ingredient (API) is not merely a regulatory checkbox; it is the foundation of a safe, stable, and efficacious drug product. For a novel heterocyclic compound such as 3-(4-Aminophenoxy)pyrazine-2-carbonitrile, which incorporates a pyrazine core, an ether linkage, and a nitrile group, thermal analysis is an indispensable tool. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on melting point, decomposition temperature, polymorphism, and stability. This guide offers a comprehensive examination of the thermal properties of 3-(4-Aminophenoxy)pyrazine-2-carbonitrile, contextualized through a comparison with structurally related molecules, and provides a robust methodology for its characterization.

The stability of an API under thermal stress directly impacts its shelf-life, storage conditions, and manufacturing processes, such as milling and drying. For a molecule featuring an amino group, there is an inherent risk of oxidative degradation, while the pyrazine ring and nitrile group can influence crystal packing and, consequently, melting behavior and solubility. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thermal characterization for this class of compounds.

Anticipated Thermal Profile of 3-(4-Aminophenoxy)pyrazine-2-carbonitrile

Direct experimental data for this specific molecule is not widely published. However, by dissecting its structure and comparing it to well-characterized analogues, we can construct a scientifically grounded hypothesis of its thermal behavior.

  • 4-Aminophenol (Analogue 1): This precursor fragment contains a primary amine and a hydroxyl group, making it susceptible to oxidation. It exhibits a distinct melting point around 186-189 °C, followed by decomposition at higher temperatures. Its thermal stability is a key benchmark.

  • Pyrazine-2-carbonitrile (Analogue 2): The pyrazine ring is a relatively stable aromatic system, but the electron-withdrawing nitrile group can influence its thermal decomposition pathway. Such compounds often exhibit sublimation prior to melting, a phenomenon that TGA can readily detect.

  • Diphenyl Ether (Analogue 3): The ether linkage is generally more stable than an ester linkage but can be a point of thermal cleavage. Diphenyl ether itself has a low melting point (26 °C) and a high boiling point (259 °C), indicating strong intermolecular forces and thermal stability in the absence of reactive functional groups.

Based on these fragments, we can predict that 3-(4-Aminophenoxy)pyrazine-2-carbonitrile will be a crystalline solid with a relatively high melting point, likely above 150 °C, conferred by the rigid aromatic systems and potential for hydrogen bonding via the amino group. The primary thermal liability is expected to be the aminophenoxy moiety, which may be susceptible to oxidation and decomposition upon melting.

Comparative Thermal Data

The following table summarizes the key thermal events for our target compound and its structural analogues. The data for the target compound is projected based on its structural features and will be validated by the experimental protocol outlined below.

CompoundKey Functional GroupsPredicted/Observed Melting Point (°C)Onset of Decomposition (°C)Key Thermal Events & Insights
3-(4-Aminophenoxy)pyrazine-2-carbonitrile Amino, Ether, Pyrazine, Nitrile~160 - 180 (Predicted)> 200 (Predicted)Sharp melt expected for a pure crystalline solid. Decomposition likely initiated at the aminophenoxy group.
4-Aminophenol Amino, Phenol186 - 189~210Prone to oxidation, which can appear as a pre-melting exothermic event in DSC under an air atmosphere.
Pyrazine-2-carbonitrile Pyrazine, Nitrile53 - 55> 150May exhibit sublimation. The nitrile group can participate in complex decomposition pathways.
Diphenyl Ether Ether26> 300High thermal stability due to the strong C-O-C bond and lack of reactive functional groups.

Experimental Protocol: TGA/DSC Analysis

This protocol is designed to be a self-validating system, incorporating calibration and system suitability checks as mandated by Good Laboratory Practices (GLP) and international standards.

Instrumentation and Calibration
  • Instrument: A simultaneous TGA/DSC analyzer (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments SDT Q600).

  • Calibration:

    • TGA: Verify mass accuracy using certified calibration weights (e.g., 1 mg, 10 mg, 100 mg).

    • DSC: Calibrate temperature and enthalpy using certified indium standards (melting point 156.6 °C). The calibration must be performed under the same conditions as the analysis (heating rate, purge gas).

Methodology
  • Sample Preparation:

    • Accurately weigh 3-5 mg of 3-(4-Aminophenoxy)pyrazine-2-carbonitrile into an aluminum pan.

    • Do not tamp the sample down, as this can induce mechanical stress and affect the results.

    • Use a pinholed lid to allow for the escape of any evolved gases while maintaining a controlled atmosphere around the sample.

  • Instrument Parameters:

    • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min. This inert atmosphere prevents oxidative degradation and allows for the study of inherent thermal stability.

    • Heating Rate: 10 °C/min. This rate is a standard starting point that provides a good balance between resolution and experimental time.

    • Temperature Range: 30 °C to 350 °C. This range should be sufficient to capture the melting and onset of decomposition for this type of molecule.

  • Experimental Procedure:

    • Place the prepared sample pan and a reference pan (empty, with lid) into the instrument.

    • Equilibrate the system at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 350 °C at 10 °C/min.

    • Continuously record mass (TGA) and heat flow (DSC) as a function of temperature.

Data Analysis and Interpretation
  • TGA Curve:

    • Identify the onset temperature of any significant mass loss. A mass loss of >5% is generally considered significant. This indicates the beginning of thermal decomposition.

    • Quantify the total mass loss.

  • DSC Curve:

    • Identify sharp endothermic peaks, which are indicative of melting. The peak onset is typically reported as the melting point.

    • Identify broad endotherms (e.g., desolvation) or exotherms (e.g., crystallization, decomposition).

    • Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus), a measure of the material's crystallinity.

Workflow for Thermal Analysis in Drug Development

The following diagram illustrates the logical workflow from receiving a new API to making informed decisions based on its thermal properties.

Thermal_Analysis_Workflow cluster_0 Phase 1: Preparation & Calibration cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis & Interpretation cluster_3 Phase 4: Decision Making API Receive New API Batch (3-(4-Aminophenoxy)pyrazine-2-carbonitrile) Calibrate Instrument Calibration (TGA: Mass, DSC: Temp/Enthalpy) API->Calibrate Pre-analysis QC Prep Sample Preparation (3-5 mg, Al pan, pinhole lid) Calibrate->Prep RunTGA_DSC Execute TGA/DSC Analysis (30-350°C @ 10°C/min, N2) Prep->RunTGA_DSC GetData Acquire Data (Mass vs. Temp, Heat Flow vs. Temp) RunTGA_DSC->GetData AnalyzeDSC Analyze DSC Curve (Identify Tm, ΔHfus) GetData->AnalyzeDSC AnalyzeTGA Analyze TGA Curve (Identify T_onset of decomposition) GetData->AnalyzeTGA Compare Compare with Analogues & Reference Data AnalyzeDSC->Compare AnalyzeTGA->Compare Report Generate Stability Report Compare->Report Decision Inform Process Chemistry & Formulation Development (e.g., set drying temp, assess stability) Report->Decision

Workflow for API Thermal Characterization.

Conclusion and Forward Look

The thermal analysis of 3-(4-Aminophenoxy)pyrazine-2-carbonitrile, guided by a comparative approach with its structural analogues, provides essential insights into its stability and physical properties. A sharp melting peak observed in DSC, coupled with a high enthalpy of fusion, would suggest a highly crystalline and pure material. The onset of decomposition, as identified by TGA, sets the upper-temperature limit for all manufacturing and storage processes. Any deviation from this expected profile, such as a broad melting range or early mass loss, could indicate the presence of impurities, residual solvent, or an unstable polymorphic form, warranting further investigation by techniques like X-ray powder diffraction (XRPD). This foundational data is critical for de-risking the drug development process and ensuring the final product is both safe and effective.

References

  • Giron, D. (1995). Thermal analysis and calorimetry in the pharmaceutical field. Journal of Thermal Analysis and Calorimetry, 44, 259-274. Available at: [Link]

  • PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. Retrieved from: [Link]

  • National Institute of Standards and Technology. (n.d.). Diphenyl ether. NIST Chemistry WebBook. Retrieved from: [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <891> Thermal Analysis. USP-NF.
  • ASTM International. (2019). ASTM E1131-08(2019), Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from: [Link]

  • Menczel, J. D., & Prime, R. B. (Eds.). (2009).

×

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